molecular formula C8H3Cl3F2O2 B1411223 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride CAS No. 1804883-23-5

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411223
CAS No.: 1804883-23-5
M. Wt: 275.5 g/mol
InChI Key: CWDIQPRPMBTLON-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is a useful research compound. Its molecular formula is C8H3Cl3F2O2 and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichloro-5-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(6(4)10)15-8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDIQPRPMBTLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Introduction: The Context for a Specialized Acyl Chloride

This compound is a highly functionalized aromatic acyl chloride. Its structural complexity, featuring dichlorination and a difluoromethoxy group, suggests its role as a specialized intermediate in the synthesis of high-value molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The presence of multiple halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such building blocks valuable in drug discovery.[3][4] However, the reactive acyl chloride group necessitates a thorough understanding of its hazards to ensure safe handling. This guide provides an in-depth analysis of its inferred safety profile, handling protocols, and emergency procedures for researchers and drug development professionals.

Section 1: Predicted Chemical and Physical Properties

Quantitative data for the title compound is not available. The following properties are estimated based on the known data for 3,4-Dichlorobenzoyl chloride and general principles of organic chemistry. These values should be used as a guide for handling and storage, not as certified specifications.

PropertyPredicted Value / DescriptionRationale / Source Analogy
Molecular Formula C₈H₃Cl₃F₂O₂-
Molecular Weight 279.46 g/mol -
Appearance Colorless to light yellow fuming liquid or low-melting solid.[5]Based on analogs like benzoyl chloride and dichlorobenzoyl chlorides.[5][6]
Odor Pungent, sharp, irritating.[5]Characteristic of acyl chlorides.[5]
Boiling Point > 245 °CExpected to be higher than 3,4-dichlorobenzoyl chloride due to increased molecular weight.[7]
Melting Point Likely a low-melting solid near room temperature.Analog 3,5-dichlorobenzoyl chloride melts at 24 - 28 °C.[6]
Solubility Reacts violently with water and alcohols. Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF).[5][8]Standard reactivity for acyl chlorides.[8]
Reactivity Highly reactive, moisture-sensitive, lachrymator.[5][6]Characteristic of the acyl chloride functional group.[5][6]

Section 2: Inferred Hazard Identification and Classification

Based on the known toxicology of benzoyl chlorides, this compound is presumed to be hazardous.[9][10][11] The primary hazards stem from its rapid reaction with water (including atmospheric moisture and water in biological tissues) to form hydrochloric acid (HCl), which is highly corrosive.[8]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[9][11]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[10]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[10]
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage.[12]
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage.[9]
Additional Hazards-Lachrymator (substance that causes tearing).[5][6] Reacts violently with water.[5]

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate action is critical in case of exposure. All laboratory personnel must be familiar with the location of emergency showers and eyewash stations.[13] The following protocols are based on established procedures for corrosive acyl chlorides.[12][14][15]

Protocol 3.1: Emergency Response to Exposure
  • Scene Safety: Ensure the area is safe to enter. If vapors are present, responders must wear appropriate respiratory protection. Remove the victim from the exposure source immediately.[16]

  • Call for Medical Assistance: Alert emergency services immediately. Provide them with the chemical name and, if possible, a copy of this guide or a relevant SDS for an analog compound.[15]

  • Inhalation Exposure:

    • Move the victim to fresh air and place them in a half-upright position to ease breathing.[8]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding direct mouth-to-mouth contact.[14][15]

    • Seek immediate medical attention. Inhalation can cause delayed pulmonary edema, and medical observation is crucial.[8]

  • Skin Contact:

    • Do not hesitate. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[14][15]

    • Wash the skin thoroughly with soap and water after initial flushing.[14]

    • Seek immediate medical attention. Chemical burns require professional medical treatment.[8]

  • Eye Contact:

    • Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.

    • Remove contact lenses if present and easy to do so. Continue rinsing.[16]

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • DO NOT induce vomiting. [16][17] This can cause perforation of the esophagus.

    • If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water and then drink one or two glasses of water to dilute the chemical.[17]

    • Never give anything by mouth to an unconscious person.[17]

    • Seek immediate medical attention.[8]

Visualization: First-Aid Decision Workflow

FirstAidWorkflow start_node Exposure Occurs decision_node decision_node start_node->decision_node Identify Exposure Route process_node_inhale 1. Move to Fresh Air 2. Place in half-upright position decision_node->process_node_inhale Inhalation process_node_skin 1. Remove Contaminated Clothing 2. Flush with Water (15+ min) decision_node->process_node_skin Skin/Eye process_node_ingest 1. Rinse Mouth (if conscious) 2. Give Water to Drink 3. DO NOT Induce Vomiting decision_node->process_node_ingest Ingestion process_node process_node critical_node Seek IMMEDIATE Medical Attention process_node_inhale->critical_node process_node_skin->critical_node process_node_ingest->critical_node

Caption: First-aid workflow following exposure.

Section 4: Safe Handling and Storage

The causality behind handling and storage protocols is the prevention of contact and inadvertent reaction. This compound's high reactivity demands stringent controls.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, MUST be conducted within a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[17][18] The work area should have smooth, easily cleanable surfaces.[19] An emergency shower and eyewash station must be located in the immediate vicinity of the work area.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a self-validating system of protection.

  • Hand Protection: Use chemical-resistant gloves. A double-gloving strategy is recommended. Butyl rubber or Viton gloves are often preferred for aggressive chemicals, but always consult the glove manufacturer's specific resistance data. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Wear tight-fitting chemical safety goggles in combination with a full-face shield to protect against splashes and fumes.[12]

  • Skin and Body Protection: Wear a flame-retardant laboratory coat, fully fastened. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical protective suit (CPS) should be worn over the lab coat.[13] Ensure legs and feet are fully covered with long pants and closed-toe, chemical-resistant shoes.[15]

  • Respiratory Protection: For situations where engineering controls might not be sufficient (e.g., large spills, cleaning equipment), a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used.[12]

Visualization: Mandatory PPE Ensemble

PPE_Diagram cluster_ppe Mandatory PPE user Researcher ppe_category_head Head & Face user->ppe_category_head ppe_category_body Body & Skin user->ppe_category_body ppe_category_hands Hands user->ppe_category_hands ppe_category ppe_category ppe_item ppe_item ppe_item_goggles Chemical Goggles ppe_category_head->ppe_item_goggles Protects Eyes ppe_item_shield Face Shield ppe_category_head->ppe_item_shield Protects Face ppe_item_coat Lab Coat (Flame-Retardant) ppe_category_body->ppe_item_coat Primary Barrier ppe_item_apron Chemical Apron ppe_category_body->ppe_item_apron Splash Protection ppe_item_gloves Resistant Gloves (e.g., Butyl Rubber) ppe_category_hands->ppe_item_gloves Direct Contact

Caption: Essential PPE for handling acyl chlorides.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed, corrosion-resistant container.[19] Containers that have been opened must be carefully resealed and kept upright.[17]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[13][20]

  • Location: Store in a dedicated, clearly marked corrosives cabinet.[6] The storage area must be cool, dry, and well-ventilated.[19][21] It should be a fireproof area without access to drains or sewers.[8]

  • Segregation: Crucially, store separately from incompatible materials such as strong bases, alcohols, amines, oxidizing agents, and water.[18][21]

Section 5: Stability and Reactivity

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the acyl chloride group.

  • Reactivity with Water: Reacts violently and exothermically with water, including atmospheric moisture, to produce 3,4-dichloro-5-(difluoromethoxy)benzoic acid and corrosive, toxic hydrogen chloride gas.[5][8] This is the primary reason for its moisture-sensitive and corrosive nature.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[13] However, it is highly sensitive to moisture.[6]

  • Conditions to Avoid: Exposure to moisture, water, heat, sparks, and open flames.[6][16]

  • Incompatible Materials:

    • Water and Protic Solvents: Alcohols, acids.[5][8]

    • Bases: Strong bases (e.g., hydroxides, amines) will react violently.[5][18]

    • Strong Oxidizing Agents: Can lead to vigorous reactions.[18]

    • Metals: May attack many metals in the presence of moisture due to the formation of HCl.[8]

  • Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[16] In a fire involving chlorinated compounds, the formation of highly toxic phosgene gas is possible.[5][18]

Visualization: Chemical Incompatibility Map

Caption: Key incompatibilities to avoid during storage.

Section 6: Accidental Release and Fire-Fighting Measures

Spill Cleanup Protocol
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill.[14] Increase ventilation if it is safe to do so.

  • Control Ignition Sources: Extinguish all nearby ignition sources (open flames, sparks).[16]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 4, including respiratory protection.[16]

  • Containment: Cover drains to prevent environmental release.

  • Neutralization/Absorption:

    • DO NOT USE WATER. [5]

    • Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[8][16] Do not use combustible materials like sawdust.

    • Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled, sealable container for hazardous waste.[16]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Fire-Fighting Procedures
  • Suitable Extinguishing Media: For a small fire, use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. For a large fire, water spray or fog can be used, but from a safe distance and primarily to cool surrounding containers.[14]

  • Unsuitable Extinguishing Media: Do not use a direct water jet on the chemical itself, as this will cause a violent reaction and spread corrosive fumes.[5][16]

  • Specific Hazards: The compound itself may be combustible.[20] Fires will produce highly toxic and corrosive gases (HCl, CO, CO₂, potentially phosgene).[5] Vapors are heavier than air and can travel to an ignition source.[8]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][16]

References

  • Acid Chlorides Warehouse Storage. Cubework.

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.

  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority.

  • Acrylyl Chloride - Report. CAMEO Chemicals, NOAA.

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

  • Standard Operating Procedure: Hydrochloric Acid. University of Texas at Dallas.

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

  • Safety Data Sheet: Acetyl chloride.

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Poly Processing.

  • International Chemical Safety Card (ICSC) 0210 - Acetyl Chloride. ILO/WHO.

  • Safety Data Sheet: Benzoyl chloride. Sigma-Aldrich.

  • Safety Data Sheet: Benzoyl Chloride. TCI Chemicals.

  • Safety Data Sheet: 3,5-Dichlorobenzoyl chloride. Thermo Fisher Scientific.

  • Safety Data Sheet: 3,5-Dichlorobenzoyl chloride. Fisher Scientific.

  • Safety Data Sheet: Benzoyl chloride. ITW Reagents.

  • Safety Data Sheet: Benzoyl chloride. Millipore.

  • Benzoyl Chloride - CAMEO Chemicals. NOAA.

  • Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. Fisher Scientific.

  • Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. ECHEMI.

  • 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE. ECHEMI.

  • A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol. Benchchem.

  • Safety Data Sheet: Benzoyl chloride. PENTA.

  • A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap.

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information.

  • Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate.

  • Benzoyl chloride, 3,4-dichloro-. Cheméo.

  • 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride. BLDpharm.

  • Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents.

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Chemtrade Asia.

  • Benzoyl chloride: Application, synthesis and toxicity. ChemicalBook.

  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Google Patents.

  • Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry. Benchchem.

  • Process for the preparation of chloro-benzoyl chlorides. Google Patents.

  • Benzoyl chloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

  • How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? ResearchGate.

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).

Sources

Solubility profile of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for This compound . Due to the high electrophilicity of the acyl chloride moiety and the lipophilic nature of the halogenated aryl core, this compound exhibits a binary solubility behavior: it is highly soluble in aprotic organic solvents but chemically unstable in protic media.

This document moves beyond simple "dissolution" data to address the solvolytic stability of the compound—a critical factor often overlooked in drug development workflows. It establishes the "Methyl Ester Quench Method" as the gold standard for analytical quantification and warns against the common error of using DMSO as a stock solvent for this specific class of electrophiles.

Molecular Architecture & Solubility Prediction

To understand the solubility profile, we must first analyze the structural determinants governing intermolecular forces.

  • Lipophilic Core (Solubility Driver): The 3,4-dichloro and 5-difluoromethoxy substituents create a highly lipophilic, electron-deficient aromatic ring. This facilitates strong interaction with non-polar and moderately polar aprotic solvents (e.g., Toluene, DCM) via

    
    -
    
    
    
    stacking and van der Waals forces.
  • Acyl Chloride Moiety (Reactivity Driver): The carbonyl carbon is activated by the electron-withdrawing chlorine atoms and the difluoromethoxy group. This makes the molecule susceptible to rapid nucleophilic attack, rendering protic solvents (water, alcohols) effectively "reactive reagents" rather than inert carriers.

Hansen Solubility Parameter (HSP) Prediction

Based on Group Contribution Methods for analogous benzoyl chlorides:

  • 
     (Dispersion):  High (~19-20 MPa
    
    
    
    ) – Favors aromatic/chlorinated solvents.
  • 
     (Polarity):  Moderate (~6-8 MPa
    
    
    
    ) – Due to the carbonyl dipole.
  • 
     (Hydrogen Bonding):  Low (~3-4 MPa
    
    
    
    ) – No donor capability; weak acceptor.

Critical Solvent Compatibility Profile

The following classification dictates solvent selection for synthesis, purification, and analysis.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusStability StatusApplication Recommendation
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (>100 mg/mL)Stable Primary Choice. Ideal for reactions and transfers.
Aromatic Toluene, Xylene, ChlorobenzeneHigh (>80 mg/mL)Stable Excellent for reflux reactions; easy to dry azeotropically.
Ethers THF, 2-MeTHF, MTBE, 1,4-DioxaneModerate-High Stable *Good general solvents. Must be anhydrous (peroxide-free).
Esters Ethyl Acetate, Isopropyl AcetateModerate Conditional Usable if strictly anhydrous. Wet EtOAc causes hydrolysis.
Polar Aprotic DMSO, DMF, DMAc High UNSTABLE FORBIDDEN. See "The DMSO Trap" below.
Protic Water, Methanol, Ethanol, IsopropanolReacts Reacts Do Not Use. Forms acid or ester byproducts immediately.
Alkanes Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Stable Use as anti-solvents for crystallization.
The "DMSO Trap": A Critical Warning

Researchers often use DMSO for biological stock solutions. Do not use DMSO for this compound.

  • Mechanism: Acyl chlorides react with sulfoxides (like DMSO) in a Pummerer-like rearrangement or Kornblum oxidation pathway, especially upon heating or prolonged storage. This generates chloromethyl sulfides and carboxylic acids, contaminating the sample.

  • Alternative: For biological assays, dissolve in pure DMSO immediately prior to dosing (seconds before), or use DMAc/Acetonitrile if the assay tolerates it.

Experimental Protocols

Protocol A: Visual Solubility Determination (Step-by-Step)

Since this compound hydrolyzes, standard aqueous solubility tests are invalid. This protocol ensures inert conditions.

  • Preparation: Dry all glassware in an oven at 120°C. Cool in a desiccator. Use Schlenk lines or nitrogen-flushed glovebags.

  • Weighing: Weigh 100 mg of this compound into a 4 mL vial.

  • Solvent Addition: Add the target anhydrous solvent in 100

    
    L increments using a gas-tight syringe.
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no particulates.

    • Insoluble: Persistent turbidity or pellet formation.

  • Calculation:

    
    .
    
Protocol B: Quantitative Analysis via Methyl Ester Derivatization

Direct HPLC analysis of the acid chloride is unreliable due to on-column hydrolysis. This method chemically stabilizes the analyte.

  • Sampling: Take 50

    
    L of the solvated stock solution.
    
  • Quenching: Immediately inject into a vial containing 950

    
    L of HPLC-grade Methanol  (excess).
    
    • Reaction:

      
      
      
  • Incubation: Allow to stand at room temperature for 10 minutes to ensure complete conversion to the methyl ester.

  • Analysis: Inject the methanolic solution into the HPLC.

    • Target Analyte: Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate.

    • Quantification: Back-calculate the concentration of the acid chloride based on the molar mass ratio (Ratio

      
       0.95).
      

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical framework for selecting the correct solvent based on application needs.

SolventSelection Start Start: Solvent Selection IsProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->IsProtic StopReact STOP: Rapid Hydrolysis/Solvolysis Forms Acid/Ester IsProtic->StopReact Yes IsPolarAprotic Is it Polar Aprotic? (DMSO, DMF, DMAc) IsProtic->IsPolarAprotic No Caution CAUTION: Side Reactions (Vilsmeier/Pummerer type) IsPolarAprotic->Caution Yes (High Risk) IsChlorinated Is it Chlorinated? (DCM, CHCl3) IsPolarAprotic->IsChlorinated No IsAromatic Is it Aromatic/Ether? (Toluene, THF) IsChlorinated->IsAromatic No Primary PRIMARY CHOICE High Solubility, High Stability IsChlorinated->Primary Yes Secondary SECONDARY CHOICE Good Solubility, Check Peroxides/Water IsAromatic->Secondary Yes AntiSolvent ANTI-SOLVENT (Hexane, Heptane) IsAromatic->AntiSolvent No

Caption: Decision logic for selecting solvents compatible with reactive acyl chlorides.

Figure 2: Analytical Derivatization Workflow

The self-validating protocol for accurate quantification.

AnalysisWorkflow Sample Solvated Sample (R-COCl) Quench Quench with Excess MeOH (100:1 Ratio) Sample->Quench Immediate Reaction Conversion to Methyl Ester (R-COOMe + HCl) Quench->Reaction 10 min RT HPLC HPLC/GC Analysis (Detect Methyl Ester) Reaction->HPLC Inject Calc Back-Calculation (Stoichiometric Ratio) HPLC->Calc Quantify

Caption: Derivatization workflow to prevent on-column hydrolysis during analysis.

Handling & Stability

  • Moisture Sensitivity: The difluoromethoxy group does not protect the benzoyl chloride from hydrolysis. Exposure to atmospheric moisture will generate HCl gas and the corresponding benzoic acid solid.

  • Corrosivity: The compound is corrosive.[1][2] Upon contact with water (mucous membranes), it releases HCl and potentially trace HF if the difluoromethoxy group degrades under extreme acidic conditions (though the ether linkage is generally stable, the acyl chloride is the primary hazard).

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C. Seal with Parafilm/Teflon tape.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Mechanistic basis for DMSO incompatibility).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • BenchChem. (2025).[3] Solubility Profile of o-Toluoyl Chloride (Analogous Structure).

Sources

Literature review of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride , a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical discovery.

Advanced Fluorinated Intermediates for Next-Generation Bioactive Scaffolds

Executive Summary

This compound is a high-value electrophilic intermediate designed for the precise installation of the 3,4-dichloro-5-(difluoromethoxy)phenyl moiety. This structural motif combines the metabolic robustness of aryl chlorides with the unique physicochemical properties of the difluoromethoxy group (


).

In modern drug discovery, this compound serves as a critical tool for scaffold hopping and bioisosteric replacement . The


 group acts as a lipophilic hydrogen bond donor (via the 

proton), offering a distinct pharmacological profile compared to methoxy (

) or trifluoromethoxy (

) analogs. Its primary applications lie in the synthesis of PDE4 inhibitors , kinase inhibitors , and resistance-breaking agrochemicals .

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 275.46 g/mol
Physical State Pale yellow to colorless liquid or low-melting solid (dependent on purity)
Boiling Point ~280°C (Predicted)
Reactivity Highly electrophilic; hydrolyzes rapidly to the corresponding benzoic acid.
Key Functionality Acid Chloride (

): Acylation "warhead".Difluoromethoxy (

): Lipophilic H-bond donor.
Related CAS 1806350-65-1 (Benzyl bromide deriv.), 1806297-50-6 (Mandelic acid deriv.)
Structural Analysis
  • 3,4-Dichloro Substitution: Provides steric bulk and electron-withdrawing character, deactivating the ring against oxidative metabolism (e.g., P450 hydroxylation) at the most vulnerable positions.

  • 5-Difluoromethoxy Group: A "lipophilic hydroxyl" mimic. The

    
     proton is acidic enough to act as a weak hydrogen bond donor, improving binding affinity in specific protein pockets (e.g., enzyme active sites) while maintaining high lipophilicity (LogP modulation).
    

Synthesis & Manufacturing Logic

The synthesis of the acid chloride is typically the final step in a convergent pathway starting from substituted phenols.

Retrosynthetic Pathway

The manufacturing logic follows a linear sequence to ensure regioselectivity of the halogenation and alkylation steps.

SynthesisPathway cluster_conditions Critical Process Parameters Start 3,4-Dichloro-5-hydroxybenzoic Acid (Precursor) Intermediate 3,4-Dichloro-5-(difluoromethoxy) benzoic acid Start->Intermediate O-Difluoromethylation (Base/DMF) Reagent1 ClCHF2 (Freon-22) or ClCF2CO2Na Reagent1->Intermediate Product 3,4-Dichloro-5-(difluoromethoxy) benzoyl chloride Intermediate->Product Acid Activation Reagent2 SOCl2 / (COCl)2 (Chlorination) Reagent2->Product Param1 Anhydrous Conditions Param2 Temp Control (<50°C)

Figure 1: Synthetic workflow for the production of the acid chloride from the hydroxy-acid precursor.

Key Synthetic Considerations
  • O-Difluoromethylation: The critical step involves reacting the phenolic hydroxyl group with a difluorocarbene source (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate). This reaction is sensitive to water and requires a polar aprotic solvent (DMF or NMP) and a base (

    
     or 
    
    
    
    ).
  • Acid Chloride Formation: The conversion of the benzoic acid to the acid chloride is standard (using Thionyl Chloride or Oxalyl Chloride). However, the presence of the

    
     group requires careful temperature control to prevent acid-catalyzed cleavage of the difluoromethyl ether.
    

Key Applications

Medicinal Chemistry: PDE4 and Kinase Inhibitors

The 3,4-dichloro-5-(difluoromethoxy)phenyl motif is a structural analog to the scaffolds found in Roflumilast (a PDE4 inhibitor) and various tyrosine kinase inhibitors.

  • Mechanism: The acid chloride is coupled with heterocyclic amines (e.g., aminopyridines, aminopyrazoles) to form amide-linked inhibitors.

  • Benefit: The substitution pattern offers a unique "vector" for exploring Structure-Activity Relationships (SAR). The two chlorines fill hydrophobic pockets, while the difluoromethoxy group can interact with polar residues (e.g., Serine or Threonine) within the binding site.

Agrochemical Discovery

In the development of herbicides and fungicides, this intermediate is used to synthesize benzamides and mandelamides .

  • Resistance Breaking: The specific 3,4,5-substitution pattern is often novel to existing resistance mechanisms, allowing new molecules to bypass metabolic degradation in resistant weed biotypes.

  • Target: Protoporphyrinogen Oxidase (PPO) inhibitors often utilize substituted phenyl rings linked to heterocycles. This acid chloride provides the "phenyl tail" for such molecules.

Experimental Protocols

Safety Warning: This compound is corrosive and a lachrymator. All operations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Protocol A: General Amide Coupling (Schotten-Baumann Conditions)

This protocol describes the coupling of the acid chloride with a secondary amine to form a bioactive amide.

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve the amine substrate and base (

    
    ) in anhydrous DCM under an inert atmosphere (
    
    
    
    ). Cool the mixture to 0°C.
  • Addition: Dissolve the benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes side reactions (e.g., dimerization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (follow the disappearance of the amine).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.
Protocol B: Friedel-Crafts Acylation (Advanced)

Used for attaching the benzoyl group directly to an aromatic ring (e.g., for diaryl ketone synthesis).

Reagents:

  • Aluminum Chloride (

    
    ) - 1.2 equiv
    
  • Arene substrate (e.g., substituted benzene) - Solvent/Reagent

Workflow:

ReactionWorkflow Step1 Step 1: Complex Formation Mix Acid Chloride + AlCl3 (Generates Acylium Ion) Step2 Step 2: Electrophilic Attack Add Arene Substrate at 0°C Step1->Step2 Activation Step3 Step 3: Quench Pour onto Ice/HCl Step2->Step3 Completion

Figure 2: Friedel-Crafts acylation workflow.

References

  • Chemical Building Blocks Database. (2023). 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS 1806350-65-1). MolCore. Link

  • Chemical Source Registry. (2023). 3,4-Dichloro-5-(difluoromethoxy)mandelic acid (CAS 1806297-50-6).[1] ChemSrc. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational text on the bioisosterism of OCHF2 groups). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight into lipophilic H-bond donors). Link

Sources

Reactivity Profile of Difluoromethoxy-Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate metabolic stability and lipophilicity.[1] While trifluoromethoxy (


) and methoxy (

) groups are ubiquitous, the difluoromethoxy (

)
group represents a strategic "middle ground" with unique physicochemical properties.[2]

This guide details the reactivity profile of difluoromethoxy-substituted benzoyl chlorides , a critical class of electrophiles used to install the


 moiety into amides and esters. Unlike their methoxy counterparts, which are deactivated by strong resonance donation, difluoromethoxy benzoyl chlorides exhibit enhanced electrophilicity due to the inductive withdrawal of the fluorine atoms, while retaining the ability to act as lipophilic hydrogen bond donors. This document provides researchers with the mechanistic rationale, synthetic protocols, and safety frameworks necessary to utilize these reagents effectively.[3]

Electronic & Steric Profile

To predict reactivity, we must quantify the electronic influence of the


 substituent compared to standard benchmarks.
The "Fluorine Effect" on Electrophilicity

The reactivity of benzoyl chlorides toward nucleophiles (e.g., amines, alcohols) is governed by the magnitude of the positive charge (


) on the carbonyl carbon.
  • Methoxy (

    
    ):  A strong 
    
    
    
    -donor (
    
    
    ). It pushes electron density into the ring and carbonyl, deactivating the acyl chloride toward nucleophilic attack.
  • Difluoromethoxy (

    
    ):  The presence of two fluorine atoms exerts a strong inductive electron-withdrawing effect (
    
    
    
    ). This significantly dampens the oxygen's resonance donation. Consequently, the
    
    
    group acts as a weak electron-withdrawing group (EWG) .
Quantitative Comparison (Hammett Constants)

The Hammett substituent constant (


) provides a numerical basis for this reactivity.
Substituent

(Para)
Electronic NatureReactivity of Benzoyl Chloride


Strong DonorLow (Deactivated)


NeutralBaseline


Weak EWG Moderate-High (Activated)


Strong EWGHigh


Very Strong EWGVery High
Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reactivity of this molecule.

ElectronicProfile Substituent Difluoromethoxy Group (-OCHF2) Ring Benzene Ring Substituent->Ring Weak +R (Resonance) (Dampened by F) Substituent->Ring Strong -I (Induction) (Due to F atoms) Carbonyl Carbonyl Carbon (C=O) Ring->Carbonyl Electron Withdrawal Reactivity Result: Enhanced Electrophilicity Carbonyl->Reactivity Facilitates Nucleophilic Attack

Figure 1: Mechanistic flow of electronic effects. The inductive withdrawal (-I) overrides the resonance donation (+R), resulting in net activation of the carbonyl.

Synthesis & Preparation

Direct chlorination of the difluoromethoxybenzoic acid is the standard approach. However, the synthesis of the acid precursor requires attention to avoid carbene formation.

Synthetic Workflow

The most robust route utilizes the O-difluoromethylation of hydroxybenzoates followed by hydrolysis and chlorination.

Step 1: O-Difluoromethylation Reagents such as sodium chlorodifluoroacetate (


) are preferred over ozone-depleting gases like chlorodifluoromethane (Freon-22). This step typically requires a polar aprotic solvent (DMF or NMP) and moderate heat.

Step 2: Acyl Chloride Formation Standard chlorinating agents (


 or 

) are effective. Note that the

group is stable to acidic chlorinating conditions, unlike acid-labile protecting groups (e.g., THP, MOM).

SynthesisWorkflow Start 4-Hydroxybenzoic Acid (or Ester) Step1 O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF, 100°C) Start->Step1 Inter 4-(Difluoromethoxy)benzoic Acid Step1->Inter Step2 Chlorination (SOCl2, cat. DMF, Reflux) Inter->Step2 Final 4-(Difluoromethoxy)benzoyl Chloride Step2->Final

Figure 2: Step-wise synthesis pathway from commercially available precursors.

Experimental Protocols

Protocol: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

This protocol assumes the starting material, 4-(difluoromethoxy)benzoic acid, has been isolated and dried.

Reagents:

  • 4-(Difluoromethoxy)benzoic acid (10.0 mmol)

  • Thionyl chloride (

    
    ) (15.0 mmol, 1.5 eq)
    
  • DMF (Dimethylformamide) (2-3 drops, catalytic)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gases.
  • Addition: Charge the flask with the carboxylic acid and solvent (DCM for mild heat, Toluene for higher reflux). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise via syringe under an inert atmosphere (
    
    
    
    or Ar).
    • Note: Gas evolution will be vigorous initially.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

    
     and solvent.
    
    • Critical: Perform an azeotropic distillation with toluene (

      
      ) to ensure complete removal of thionyl chloride traces, which can interfere with subsequent nucleophilic couplings.
      
  • Storage: The resulting oil/solid is moisture-sensitive. Store under Argon at 4°C. Use immediately for best results.

Protocol: General Amidation (Schotten-Baumann Conditions)

Due to the enhanced reactivity of this benzoyl chloride, biphasic conditions work efficiently for stable amines.

  • Dissolve the amine (1.0 eq) in DCM. Add aqueous

    
     (2.0 eq).
    
  • Add the crude 4-(difluoromethoxy)benzoyl chloride (1.1 eq) dissolved in DCM dropwise at 0°C.

  • Stir vigorously at room temperature for 1 hour.

  • Separate layers, dry organic phase (

    
    ), and concentrate.
    

Reactivity Landscape & Troubleshooting

Hydrolysis Sensitivity

Because the


 group activates the carbonyl, this reagent is more sensitive to moisture  than anisoyl chloride.
  • Observation: White fumes (

    
    ) appear immediately upon exposure to humid air.
    
  • Mitigation: All glassware must be flame-dried. Solvents must be anhydrous (

    
    ).
    
Stability of the Group

While the acyl chloride functionality is reactive, the difluoromethoxy group itself is chemically robust under acidic and neutral conditions.

  • Risk: Base-mediated elimination. In the presence of very strong bases (e.g.,

    
    , 
    
    
    
    , or excess alkoxides) and high heat, the
    
    
    proton can be abstracted, leading to the elimination of fluoride and formation of a reactive carbene species.
  • Safe Zone: Standard organic bases (TEA, DIPEA, Pyridine) and inorganic carbonates (

    
    , 
    
    
    
    ) are safe to use during acylation reactions.
Comparative Reaction Rates (Relative)

Estimated relative rates for reaction with a primary amine (e.g., benzylamine) in DCM at 25°C:

ElectrophileRelative Rate (

)
4-Methoxybenzoyl chloride0.4
Benzoyl chloride1.0 (Reference)
4-(Difluoromethoxy)benzoyl chloride ~1.8 - 2.5
4-Nitrobenzoyl chloride> 10.0

Safety & Handling

Hazards
  • Corrosive: Causes severe skin burns and eye damage. Reacts violently with water to release

    
     gas.
    
  • Pressure: Do not store in sealed vessels without pressure-relief capability if residual thionyl chloride is present.

  • HF Potential: Thermal decomposition (>150°C) may release hydrogen fluoride (HF).

Disposal

Quench excess acid chloride by slow addition to a stirred mixture of ice and saturated sodium bicarbonate. Do not add water directly to the bulk neat chemical.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties. Journal of Medicinal Chemistry, 60(19), 8236–8241.

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hammett Substituent Constants for the Difluoromethoxy Group. The Journal of Organic Chemistry, 60(5), 1626–1631.

  • BenchChem. (2025).[2][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Methodological & Application

Application Note: Catalytic Coupling Strategies for 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide authoritative, field-proven protocols for the catalytic coupling of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride . This scaffold is a critical intermediate in the synthesis of next-generation phosphodiesterase (PDE) inhibitors and kinase inhibitors, where the difluoromethoxy moiety serves as a lipophilic hydrogen-bond donor/acceptor bioisostere.

Executive Summary & Reactivity Profile

The substrate This compound (referred to herein as Substrate-A ) presents a unique set of electronic and steric challenges. Unlike simple benzoyl chlorides, the presence of two ortho/meta chlorine atoms and a meta-difluoromethoxy group creates a highly electron-deficient core.

Reactivity Matrix
FeatureImpact on ReactivityStrategic Implication
Acid Chloride (-COCl) Highly reactive electrophile.[1]Prone to hydrolysis; requires anhydrous conditions.
3,4-Dichloro Pattern Significant steric bulk; Electron-withdrawing (Inductive).Deactivates ring towards electrophilic substitution; Activates -COCl for nucleophilic attack but hinders bulky nucleophiles.
5-Difluoromethoxy (-OCHF₂) Lipophilic (

= 0.65); Moderate EWG; Acid-labile (potential HF elimination).
CRITICAL: Stable to weak bases, but susceptible to difluorocarbene elimination under strong basic/nucleophilic conditions (e.g., NaOEt, high temp).

Core Directive: This guide prioritizes Transition-Metal Catalyzed Acylation (Ketone Synthesis) and Nucleophilic Catalysis (Amidation) over traditional stoichiometric Grignard/Lithium additions, which are prone to over-alkylation and chemoselectivity issues with the -OCHF₂ group.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Acylation (Ketone Synthesis)

Direct coupling of acid chlorides with aryl boronic acids is the gold standard for accessing diaryl ketones without the over-addition side products typical of Grignard reagents.

Mechanism & Rationale

This protocol utilizes a Palladium(0)/Phosphine catalytic cycle. The electron-deficient nature of Substrate-A facilitates rapid Oxidative Addition. However, the key challenge is preventing the decarbonylation of the acyl-palladium intermediate. We employ anhydrous base conditions to prevent hydrolysis of the acid chloride and the -OCHF₂ group.

Experimental Workflow (Graphviz)

G Substrate Substrate-A (Acid Chloride) OxAdd Oxidative Addition (Acyl-Pd-Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet + Boronic Acid SideRxn Decarbonylation (Avoid >80°C) OxAdd->SideRxn High T RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Diaryl Ketone Product RedElim->Product

Figure 1: Catalytic cycle for Pd-mediated acylation.[2] Note the critical temperature control to avoid decarbonylation.

Detailed Protocol

Target Scale: 5.0 mmol Catalyst System: PdCl₂(PPh₃)₂ (2 mol%)

  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Reagent Loading:

    • Add Aryl Boronic Acid (5.5 mmol, 1.1 equiv).

    • Add Cesium Carbonate (Cs₂CO₃) (7.5 mmol, 1.5 equiv) – Must be anhydrous/granular.

    • Add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous Toluene (20 mL). Note: Toluene is preferred over THF to minimize OCHF₂ solvolysis risks.

  • Substrate Addition: Add Substrate-A (5.0 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If decarbonylation (Ar-Cl formation) is observed, lower temp to 45°C and increase time.

  • Workup: Cool to RT. Quench with water (10 mL). Extract with EtOAc.[2] Wash organic layer with 5% NaHCO₃ and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–92%[3]

Protocol B: Catalytic Amidation with Deactivated Anilines

While aliphatic amines react spontaneously, coupling Substrate-A with electron-deficient anilines (common in kinase inhibitors) requires nucleophilic catalysis to generate a reactive acyl-ammonium species.

Rationale

The 3,4-dichloro substitution creates steric hindrance. Standard bases (TEA) may be insufficient for weak nucleophiles. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, which forms a highly electrophilic N-acylpyridinium salt.

Optimization Data (Representative)
CatalystBaseSolventTempYield (24h)Notes
NoneEt₃NDCM25°C45%Slow; incomplete conversion.
DMAP (10%) Pyridine DCM 25°C 96% Recommended. Fast; clean profile.
DMAP (10%)K₂CO₃DMF60°C70%Degradation of -OCHF₂ observed.
DABCOEt₃NTHF40°C82%Good alternative if DMAP is difficult to remove.
Detailed Protocol

Target: Coupling with 3-aminopyridine (weak nucleophile).

  • Dissolution: Dissolve 3-aminopyridine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv). Stir for 5 mins.

  • Addition: Add Substrate-A (1.05 equiv) dissolved in minimal DCM dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2 hours.

    • Mechanism:[3][4][5][6] DMAP attacks Substrate-A

      
       Acyl-DMAP intermediate 
      
      
      
      Attack by aniline
      
      
      Product + DMAP.
  • Quench: Wash with 0.5 M HCl (to remove pyridine/DMAP) followed by Sat. NaHCO₃.

    • Safety Note: Ensure the pH of the wash does not exceed 9 for prolonged periods to protect the -OCHF₂ group.

Protocol C: Sonogashira Acylation (Yne-one Synthesis)

Accessing alkynones (precursors to pyrazoles) requires a Pd/Cu system.

Catalyst: PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%). Base: Et₃N (3 equiv). Solvent: THF (Anhydrous).

  • Degassing: Sparge THF with Argon for 15 mins.

  • Mixing: Combine Catalyst, CuI, and Terminal Alkyne in THF.

  • Addition: Add Substrate-A dropwise at 0°C.

  • Stirring: Stir at RT for 1 hour. Do not heat initially.[7]

    • Note: The electron-withdrawing nature of Substrate-A makes it highly reactive; heating may cause homocoupling of the alkyne (Glaser coupling).

Safety & Troubleshooting

Difluoromethoxy Stability

The -OCHF₂ group is a "masked" difluorocarbene source.

  • Avoid: Strong alkoxide bases (NaOEt, KOtBu) at high temperatures (>80°C).

  • Risk: Elimination yields a phenol and difluorocarbene (:CF₂), which is toxic and reactive.

  • Detection: Appearance of a broad phenolic -OH stretch in IR or loss of the triplet at ~6.5 ppm in ¹H NMR.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Ketone) Hydrolysis of COCl.Ensure Cs₂CO₃ is anhydrous; use molecular sieves in Toluene.
Ar-Cl Formation Decarbonylation.Lower reaction temp to 45°C; switch to Pd(dppf)Cl₂ ligand.
Dark Reaction Mixture Oxidation of amine/phenol.Degas solvents thoroughly; ensure Argon atmosphere.

References

  • Suzuki-Miyaura Acylation: Haddach, M., & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112. Link

  • Difluoromethoxy Stability: Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30), 9600-9605. Link

  • General Acylation Reviews: Kakino, R., et al. (2002). "Palladium-Catalyzed Direct Conversion of Carboxylic Acids into Ketones with Organoboronic Acids Promoted by Anhydride Activators." Bulletin of the Chemical Society of Japan, 75(6), 1333-1345. Link

  • Sonogashira Acylation: Nanjundaswamy, H. M., & Pasha, M. A. (2011). "Pd-Cu catalyzed coupling of acid chlorides with terminal alkynes."[2] Synthetic Communications. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always refer to the specific SDS for this compound before handling.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Ticket ID: CHEM-SUP-2024-882 Priority: High (Moisture Sensitive/Corrosive)

Executive Summary: The Stability Profile

Why is this compound so sensitive? You are working with a highly activated acid chloride. Unlike standard benzoyl chloride, the presence of three electron-withdrawing groups (EWGs) —two chlorines at positions 3,4 and a difluoromethoxy group (


) at position 5—significantly destabilizes the carbonyl carbon.
  • The Electronic Effect: The

    
     group is not an electron donor like a standard methoxy group. The fluorine atoms induce a strong inductive withdrawal (
    
    
    
    effect), which, combined with the dichloro-substitution, makes the carbonyl carbon exceptionally electrophilic.
  • The Consequence: This molecule will scavenge atmospheric moisture much faster than unsubstituted benzoyl chloride. Hydrolysis is not just a risk; it is an inevitability without strict exclusion of water.

The Hydrolysis Mechanism (The "Why")

Understanding the failure mode is critical for prevention. The hydrolysis follows an associative nucleophilic substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-like)  pathway.

The Pathway:

  • Activation: The EWGs pull electron density from the ring, making the carbonyl carbon highly positive (

    
    ).
    
  • Attack: Water (nucleophile) attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the chloride ion (good leaving group).

  • Product: Formation of 3,4-dichloro-5-(difluoromethoxy)benzoic acid and HCl gas.

HydrolysisMechanism Substrate 3,4-Dichloro-5-(difluoromethoxy) benzoyl chloride Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack (Accelerated by EWGs) Water H₂O (Moisture) Water->Transition Products Degradation Products: 1. Carboxylic Acid (Solid) 2. HCl (Gas/Fumes) Transition->Products Cl⁻ Elimination

Figure 1: The accelerated hydrolysis pathway driven by electron-withdrawing substituents.[1]

Module 1: Storage & Handling Protocols

Preventing degradation before the experiment begins.

FAQ: Storage Best Practices

Q: My compound arrived as a solid but looks "wet" or clumped. Is it compromised? A: Likely, yes. Clumping indicates partial hydrolysis where HCl gas has evolved and the resulting carboxylic acid (which has a higher melting point) is forming a matrix with the liquid/low-melting acid chloride.

  • Action: Check the IR spectrum immediately (see Module 3).

Q: Can I store this in a standard fridge? A: Only if double-contained.

  • Protocol: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated silica gel). Store at -20°C . The cold slows the kinetic rate of hydrolysis, but the secondary container prevents moisture ingress from the humid fridge environment.

Q: How do I transfer it without a glovebox? A: Use the "Cone of Inert Gas" technique:

  • Connect a funnel to an Argon/Nitrogen line.

  • Invert the funnel over the balance/weighing boat to create a localized dry zone.

  • Perform all weighing inside this invisible curtain of gas.

Module 2: Reaction Troubleshooting

Ensuring the chemistry works in the flask.

Critical Control Point: Solvent Dryness

Standard "HPLC grade" solvents are insufficient (often 50-100 ppm water). For this compound, you need <10 ppm water.

SolventRecommended Drying MethodValidation Check
DCM / Chloroform Distillation over CaH₂ or passage through activated alumina columns.Karl Fischer Titration (Target <10 ppm)
THF / Ether Na/Benzophenone still or Molecular Sieves (3Å/4Å).Benzophenone turns deep blue (indicating dryness).[2]
Toluene Sodium metal or Molecular Sieves (4Å).--

Technical Note: Do not use molecular sieves directly in the reaction flask with the acid chloride if they haven't been rigorously activated. Residual water in "fresh" sieves can act as a hydrolysis catalyst.

Workflow: The "Dry-Path" Protocol

Follow this decision logic to ensure reaction integrity.

ReactionWorkflow Start Start Experiment Glassware 1. Flame Dry Glassware (Vacuum/N₂ Cycle x3) Start->Glassware SolventCheck 2. Check Solvent Water Content Glassware->SolventCheck Dry Dry (<10 ppm) SolventCheck->Dry Pass Wet Wet (>10 ppm) SolventCheck->Wet Fail AddReagent 3. Add Acid Chloride (Counter-flow of N₂) Dry->AddReagent Redry Re-dry (Sieves/Distillation) Wet->Redry Redry->SolventCheck Monitor 4. Monitor Reaction AddReagent->Monitor

Figure 2: The "Dry-Path" decision tree for handling moisture-sensitive reagents.

Module 3: Analytical Diagnostics

How to confirm if your reagent is dead.

If you suspect hydrolysis, run an IR or NMR. Do not waste expensive coupling partners on degraded starting material.

Diagnostic Lookup Table
FeatureIntact Acid Chloride Hydrolyzed (Carboxylic Acid) Explanation
IR (Carbonyl) ~1770–1785 cm⁻¹ (Sharp)~1680–1710 cm⁻¹ (Broad)The Cl atom is electronegative, stiffening the C=O bond (higher frequency). The acid forms H-bonds, lowering frequency.
IR (O-H Region) Absent2500–3300 cm⁻¹ (Very Broad)The "carboxylic acid beard" is unmistakable evidence of water damage.
¹H NMR Distinct aromatic signalsShifted aromatics + Broad singlet (>10 ppm)The acidic proton (

) appears downfield.
Visual Clear oil or low-melting solidWhite opaque solid/fumesHCl gas evolution causes fuming upon opening the vessel.
Module 4: Emergency & Disposal

Safe quenching of the reactive intermediate.

Scenario: You have excess acid chloride or a reaction mixture that needs disposal.[3] DANGER: Do NOT pour directly into the aqueous waste carboy. This will generate massive amounts of HCl gas and heat, potentially over-pressurizing the container.

Correct Quenching Protocol:

  • Dilute: Dissolve the material in a non-reactive solvent (DCM or Toluene).

  • Cool: Place the flask in an ice bath (0°C).

  • Neutralize: Add a 10% solution of Sodium Carbonate (

    
    ) or Sodium Bicarbonate slowly.
    
    • Why? This neutralizes the HCl generated during hydrolysis immediately.

  • Wait: Stir until bubbling (

    
    ) ceases.
    
  • Dispose: Now safe for standard organic waste disposal.

References
  • BenchChem. (2025).[4][5][6] Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Retrieved from (General mechanism for EWG-substituted benzoyl chlorides).

  • Brown, D., & Hudson, R. F. (1951).[7] Mechanism of Hydrolysis of Benzoyl Chloride. Nature, 167, 819.[7] [Link] (Foundational kinetics).

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. (Storage protocols).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. [Link] (Spectral reference data).

Sources

Optimizing temperature for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As a highly reactive and specialized acylating agent, understanding its chemical behavior is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted benzoyl chloride derivative. Its structural features—two chlorine atoms and a difluoromethoxy group—make it an electron-deficient and reactive building block. It is primarily used as an intermediate in organic synthesis, particularly for introducing the 3,4-dichloro-5-(difluoromethoxy)benzoyl moiety into a target molecule. This is common in the development of pharmaceuticals and agrochemicals where this group can modulate properties like lipophilicity, metabolic stability, and binding affinity.[1]

Q2: How should I properly handle and store this reagent?

Due to its reactivity, stringent handling procedures are necessary.

  • Handling : Always handle this compound in a well-ventilated chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4] The compound is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[5][6]

  • Storage : Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and segregated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents to prevent violent reactions and decomposition.[7]

Q3: Why does the reagent fume when exposed to air?

Like other acyl chlorides, this compound reacts readily with atmospheric moisture. The "smoke" or fumes observed are small droplets of hydrochloric acid (HCl) and the corresponding 3,4-dichloro-5-(difluoromethoxy)benzoic acid, formed upon hydrolysis. This reaction is often rapid and exothermic.

Q4: Which solvents are recommended for reactions involving this acyl chloride?

The choice of solvent is critical to prevent unwanted side reactions. Aprotic and anhydrous solvents are strongly recommended. Suitable options include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)[8]

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)[9]

  • Toluene

Always ensure the solvent is dried over an appropriate drying agent (e.g., molecular sieves) before use.

Q5: Is a base necessary when reacting it with nucleophiles like amines or alcohols?

Yes, a base is almost always required. The acylation reaction liberates one equivalent of hydrochloric acid (HCl). This acid can protonate the nucleophile (especially amines), rendering it unreactive. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl produced and drive the reaction to completion.[10]

Troubleshooting Guide: Optimizing Reaction Temperatures and Outcomes

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction shows low or no conversion to the desired product.

This is a common issue that can stem from several factors. The following decision tree can help diagnose the root cause.

Start Low / No Yield Q1 Is the acyl chloride fresh? (Clear, colorless liquid) Start->Q1 Sol1 Purify by vacuum distillation or use a fresh bottle. Hydrolyzed reagent is a key issue. Q1->Sol1 No Q2 Are all reagents and solvents strictly anhydrous? Q1->Q2 Yes Sol2 Dry solvents and glassware thoroughly. Run reaction under inert gas (N2/Ar). Moisture consumes the starting material. Q2->Sol2 No Q3 Is the reaction temperature appropriate? Q2->Q3 Yes Sol3 Reaction may be too slow. Gradually warm from 0°C to RT or slightly higher. Monitor progress by TLC/LCMS. Q3->Sol3 Maybe too low Q4 Is the stoichiometry correct? (Typically 1.1-1.5 eq. of base) Q3->Q4 Yes Sol4 Insufficient base will stall the reaction. Ensure at least 1 eq. per eq. of HCl produced. Q4->Sol4 No End Re-run optimized reaction Q4->End Yes

Caption: Troubleshooting logic for low reaction yield.

Issue 2: The primary byproduct is 3,4-Dichloro-5-(difluoromethoxy)benzoic acid.

  • Causality : This is a definitive sign of hydrolysis. The acyl chloride is highly electrophilic and will react with even trace amounts of water faster than with many intended nucleophiles.[11] This issue is exacerbated at higher temperatures.

  • Solution :

    • Rigorous Anhydrous Technique : Dry all glassware in an oven ( >100°C) and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere : Conduct the entire experiment, including reagent transfers, under a nitrogen or argon atmosphere.

    • Temperature Control : Add the acyl chloride to the reaction mixture at a low temperature (e.g., 0°C) to control the initial exothermic reaction and minimize side reactions. Allow the mixture to slowly warm to room temperature or the desired reaction temperature.

Issue 3: My reaction is messy, with multiple spots on TLC, even after taking precautions against moisture.

  • Causality : If your nucleophile possesses multiple reactive sites (e.g., hydroxyl and amino groups), competitive or over-acylation can occur.[10] The high reactivity of the acyl chloride can lead to a lack of selectivity.

  • Solution :

    • Inverse Addition : At a low temperature (0°C or -78°C), add the solution of your nucleophile and base slowly to the solution of the acyl chloride. This maintains a low concentration of the nucleophile, favoring mono-acylation.

    • Protecting Groups : If selectivity remains an issue, consider a protecting group strategy. For example, protect a more reactive alcohol as a silyl ether before performing the amidation.

    • Weaker Base : A very strong base might deprotonate less acidic functional groups, increasing their nucleophilicity and leading to side reactions. Using a milder base like pyridine or N,N-diisopropylethylamine (DIPEA) may improve selectivity.

Data Summary: Recommended Reaction Conditions

The optimal temperature is a balance between reaction rate and stability. The data below provides experimentally grounded starting points for optimization.

Reaction TypeNucleophileRecommended Base (eq.)SolventStarting Temp.Reaction Temp.
Amidation Primary/Secondary AmineTEA or DIPEA (1.2-1.5)DCM, THF0 °C0 °C to RT
Esterification Primary/Secondary AlcoholPyridine or TEA (1.2-1.5)DCM, Toluene0 °CRT to 40 °C
Esterification Tertiary Alcohol / PhenolTEA (1.5) with DMAP (0.1)DCM, MeCN0 °CRT to 60 °C
Friedel-Crafts Acylation Electron-rich AromaticAlCl₃ (1.1-2.0)DCE, CS₂0 °CRT to 80 °C

Experimental Protocols

General Protocol for Amidation

This protocol provides a robust starting point for the synthesis of an amide from a primary or secondary amine.

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1. Dissolve amine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM. B 2. Cool solution to 0°C using an ice bath. A->B C 3. Add acyl chloride (1.05 eq.) dropwise over 15-30 min. B->C D 4. Stir at 0°C for 30 min, then warm to RT. C->D E 5. Monitor by TLC/LCMS until amine is consumed. D->E F 6. Quench with water. Extract with DCM. E->F G 7. Wash organic layer with dilute HCl, NaHCO₃, and brine. F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via column chromatography or recrystallization. H->I

Caption: Standard workflow for an amidation reaction.

Step-by-Step Methodology:

  • Preparation : Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous dichloromethane to an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

  • Base Addition : Add triethylamine (1.2 equivalents) to the solution.

  • Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition : Add this compound (1.05 equivalents) dropwise via a syringe over 15-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction : Stir the reaction at 0°C for 30 minutes after the addition is complete, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).

  • Quenching : Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Workup : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

References

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography | Request PDF. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • University of Cambridge. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Scribd. (n.d.). Benzoyl Chloride Production Process | PDF | Chlorine | Distillation. Retrieved from [Link]

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • da Silva, A. B., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Ni, C., & Hu, J. (n.d.).
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. Retrieved from [Link]

  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Reaction of Benzoyl Chloride and Sodium Dicarboxylate under Inverse Phase Transfer Catalysis. Retrieved from [Link]

Sources

Controlling exotherms in 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Process Safety & Exotherm Control in 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride Synthesis Ticket ID: #REQ-882-OCHF2 Assigned Specialist: Dr. A. Vance, Senior Process Safety Scientist

Part 1: The Core Directive (Executive Summary)

You are likely encountering thermal instability or pressure events during the conversion of 3,4-dichloro-5-(difluoromethoxy)benzoic acid to its acid chloride.

The Root Cause: This is not a simple "exotherm" in the traditional sense. The presence of three electron-withdrawing groups (two -Cl and one -OCHF


) significantly deactivates the benzoic acid, making it sluggish to react with thionyl chloride (

).
  • The Trap: Users often ramp the temperature rapidly because they see no immediate off-gassing.

  • The Event: This leads to Reagent Accumulation . Once the threshold temperature (typically >65°C) is breached, the accumulated thionyl chloride and catalyst (DMF) react instantaneously, causing a Delayed Onset Runaway characterized by violent gas evolution (

    
    ) and a rapid thermal spike.
    

This guide provides the engineering controls to prevent this "Sleeping Dragon" scenario.

Part 2: The Reaction Profile & Thermodynamics

To control the hazard, you must understand the energy landscape.

ParameterCharacteristicImplication
Substrate Reactivity Low (Deactivated) The ring is electron-poor. Nucleophilic attack by

is slow compared to unsubstituted benzoic acid.
Primary Exotherm Vilsmeier Adduct Formation The reaction of DMF +

is highly exothermic. Never add DMF to hot

.
Secondary Hazard Gas Evolution (

)
1 mole of Acid

2 moles of Gas. In a closed or narrow-vent system, this mimics an explosion.
Functional Group Risk -OCHF

Lability
The difluoromethoxy group is stable to pure

but unstable in the presence of strong Lewis Acids (e.g.,

from corroded steel reactors) at high T.

Part 3: Troubleshooting Guide (Q&A Format)

Scenario A: "The reaction does nothing at 50°C, so I cranked it to 80°C, and it bumped violently."

Diagnosis: Thermal Runaway due to Accumulation. The Fix:

  • Do not use a single temperature ramp. You need a "Step-Soak" profile.

  • Initiation Verification: You must confirm gas evolution before ramping to reflux. If no gas is seen at 50-60°C, adding more heat only builds the bomb.

  • Catalyst Check: Are you using DMF? For this deactivated substrate, DMF is mandatory (1-3 mol%). Without it, the reaction temperature required (

    
    100°C) overlaps with the decomposition temperature of the product.
    
Scenario B: "My product is turning black/tarry after distillation."

Diagnosis: Fluorine elimination (Defluorination). The Fix:

  • Check your Reactor Material: Are you using Stainless Steel (SS316)? The combination of

    
     and 
    
    
    
    corrodes steel, leaching Iron (
    
    
    ). Iron is a Lewis Acid that catalyzes the cleavage of the -OCHF
    
    
    ether linkage, leading to polymerization.
  • Solution: Use Glass-Lined Reactors (GLR) or Hastelloy.

  • Vacuum Control: Distill the acid chloride at the lowest possible pressure (<5 mbar) to keep the pot temperature below 110°C.

Scenario C: "I see a pressure spike immediately upon adding DMF."

Diagnosis: Vilsmeier Reagent Exotherm. The Fix:

  • Order of Addition: Never add DMF to the bulk mixture at elevated temperatures.

  • Protocol: Premix the catalytic DMF with the Thionyl Chloride at 20°C (expect a slight exotherm here), then feed this mixture into the acid, OR add DMF to the acid/solvent slurry first, then drip in

    
    .
    

Part 4: The "Gold Standard" Protocol

Objective: Safe synthesis of this compound. Scale: 100g - 1kg Pilot Scale.

Reagents:

  • Precursor: 3,4-Dichloro-5-(difluoromethoxy)benzoic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv).
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.02 equiv / 2 mol%).

  • Solvent: Toluene (Optional, but recommended for heat dissipation).

Step-by-Step Methodology:

  • System Inertization: Purge reactor with

    
    . Ensure scrubber is active (NaOH trap).
    
  • Slurry Formation: Charge Acid and Toluene (3-5 volumes) to the reactor. Agitate to form a slurry.

  • Catalyst Activation: Add DMF (2 mol%) to the slurry at 20°C.

  • Controlled Addition (The Critical Step):

    • Heat slurry to 45°C .

    • Add

      
       dropwise over 2 hours.
      
    • Monitor: Watch for steady off-gassing (bubbler).

    • Stop Condition: If addition continues but bubbling stops, HALT . Do not resume until bubbling restarts (induction period).

  • Step-Soak Heating:

    • Hold at 50°C for 1 hour.

    • Ramp to 75°C over 1 hour.

    • Hold at 75-80°C (Reflux) for 3-5 hours.

  • End-Point Determination: HPLC (quench aliquot in MeOH

    
     Methyl Ester). Look for <0.5% unreacted acid.
    
  • Workup: Distill off excess

    
     and Toluene under reduced pressure. Do not exceed 100°C internal temp. 
    

Part 5: Process Safety Logic Visualization

The following diagram illustrates the critical decision pathways to prevent thermal runaway during the synthesis.

G Start Start: Acid + Toluene Slurry AddDMF Add Catalyst (DMF) @ 20°C Start->AddDMF Heat45 Heat to 45°C (Initiation Temp) AddDMF->Heat45 AddSOCl2 Start SOCl2 Addition (Slow Feed) Heat45->AddSOCl2 CheckGas Decision: Is Gas Evolving? AddSOCl2->CheckGas Normal Normal Kinetics Continue Feed CheckGas->Normal Yes (Bubbling) Stall Reaction Stalled (Accumulation Risk) CheckGas->Stall No (Silence) Ramp Ramp to 80°C (Step-Soak Profile) Normal->Ramp ActionStall STOP FEED Maintain 45°C Wait for Gas Stall->ActionStall ActionStall->CheckGas Re-check Distill Vacuum Distillation (<100°C Internal) Ramp->Distill

Caption: Logic flow for managing the "Delayed Onset" hazard. The yellow diamond represents the critical safety check to prevent reagent accumulation.

Part 6: References & Authority

  • Process Safety in Chlorination:

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Ch. 4: Accumulation Effects).

    • Context: Defines the thermodynamics of delayed exotherms in semi-batch reactors.

  • Vilsmeier-Haack Mechanism & Safety:

    • Source: Org. Process Res. Dev. 2002, 6, 6, 938–942. "Safety Assessment of the Vilsmeier-Haack Reaction".

    • Context: Details the exotherm profile of DMF/

      
       adduct formation.
      
  • Difluoromethoxy Group Stability:

    • Source: Zafrani, Y., et al. (2017). "Difluoromethoxy group: a stable lipophilic hydrogen bond donor". Journal of Medicinal Chemistry.

    • Context: Validates the stability of -OCHF2 under standard conditions but highlights sensitivity to specific Lewis acid environments.

  • Thionyl Chloride Handling Guide:

    • Source: BASF Technical Data Sheet - Thionyl Chloride Safety.

    • Context: Standard industrial handling for moisture sensitivity and corrosion.

Validation & Comparative

Technical Guide: GC-MS Analysis & Fragmentation of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the mass spectrometric behavior of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride (CAS: Analogous to 3,4-dichlorobenzoyl chloride derivatives).[1] As a high-value intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), its accurate quantification is often compromised by its high reactivity.[1]

The Core Challenge: Acid chlorides are thermally unstable and moisture-sensitive.[1] Direct GC-MS analysis frequently results in peak broadening, ghost peaks (hydrolysis to benzoic acid), and irreversible column damage.[1]

The Solution: This guide compares two analytical strategies:

  • Direct Injection (Method A): Rapid but high-risk.[1]

  • In-Situ Derivatization (Method B): The recommended "Gold Standard" converting the analyte to its methyl ester.

Structural & Physical Context

Understanding the molecule is prerequisite to interpreting its fragmentation.[2]

  • Formula:

    
    [1]
    
  • Nominal Mass: 274 Da (based on

    
    )[1]
    
  • Key Functional Groups:

    • Acyl Chloride (

      
      ):  The site of derivatization and primary fragmentation (
      
      
      
      -cleavage).[1]
    • Difluoromethoxy (

      
      ):  A distinct electronic signature providing unique mass fragments.[1]
      
    • Dichlorophenyl Ring: Provides a definitive isotopic fingerprint (

      
       vs 
      
      
      
      ).[1]

Comparative Methodology: Direct vs. Derivatized Analysis

The following table contrasts the performance of analyzing the native acid chloride versus its methyl ester derivative.

Table 1: Performance Comparison Matrix
FeatureMethod A: Direct Injection (Acid Chloride)Method B: Methanolysis (Methyl Ester)
Analyte Stability Poor (Hydrolyzes to acid in liner/column)Excellent (Stable ester form)
Peak Shape Asymmetric (Tailing factor > 1.[1]5)Sharp (Tailing factor < 1.[1]1)
LOD (Sensitivity) High (due to adsorption losses)Low (Improved S/N ratio)
Column Life Reduced (HCl accumulation damages phase)Normal
Mass Spec ID M+ often weak/absentM+ distinct; clear fragmentation
Preparation Time 0 min15 min
Decision Framework

Use the following logic to select your protocol:

MethodSelection Start Start: Sample Type Purity Raw Material Purity? Start->Purity Trace Trace/Residue Analysis? Start->Trace Direct Method A: Direct Injection (Use Non-Polar Solvent) Purity->Direct >98% Conc. Deriv Method B: Methanolysis (Methyl Ester) Purity->Deriv <98% or Unknown Trace->Deriv Always

Figure 1: Decision tree for selecting the analytical approach based on sample concentration and data requirements.

Mass Spectral Interpretation (Fragmentation)

The structural elucidation of this compound relies on three pillars: Isotope patterns, Primary


-cleavage, and Secondary rearrangement.[1]
A. Isotope Pattern Analysis (The "Chlorine Fingerprint")

The molecule contains three chlorine atoms (two on the ring, one on the acyl group). The natural abundance of


 (75.8%) and 

(24.2%) creates a predictable cluster.
  • M (m/z 274): 100% Relative Abundance[1]

  • M+2 (m/z 276): ~96% (Almost 1:1 ratio with M, characteristic of Cl3)[1]

  • M+4 (m/z 278): ~31%[1]

  • M+6 (m/z 280): ~3%[1]

Note: If analyzing the Methyl Ester derivative (Method B), the pattern shifts to two chlorines (Cl2), resulting in a 9:6:1 ratio (M:M+2:M+4).[1]

B. Fragmentation Pathway

The Electron Ionization (EI, 70eV) spectrum is dominated by the stability of the acylium ion.

  • Molecular Ion (

    
    ):  m/z 274.[1] Usually weak in acid chlorides.[1]
    
  • 
    -Cleavage (Base Peak):  The bond between the carbonyl carbon and the chlorine atom breaks.
    
    • Loss:

      
       (35 Da)
      
    • Formed: Acylium Ion

      
       at m/z 239 .[1]
      
    • Diagnostic Value: This peak retains the Cl2 isotope pattern (9:6:1).

  • Decarbonylation: The acylium ion ejects CO (28 Da).

    • Loss: CO (28 Da)[1]

    • Formed: Phenyl Cation

      
       at m/z 211 .[1]
      
  • Difluoromethoxy Fragmentation:

    • The

      
       group typically undergoes internal elimination of 
      
      
      
      (carbene, 50 Da) or loss of the formyl radical.
    • Look for ions at m/z 51 (

      
      ).[1]
      
Visual Fragmentation Map[1]

Fragmentation M Molecular Ion (M+) m/z 274 (Cl3 pattern) [C8H3Cl3F2O2]+ Acylium Acylium Ion (Base Peak) m/z 239 (Cl2 pattern) [C8H3Cl2F2O2]+ M->Acylium - Cl (35) Phenyl Phenyl Cation m/z 211 (Cl2 pattern) [C7H3Cl2F2O]+ Acylium->Phenyl - CO (28) RingFrag Ring Fragments m/z 161 (Loss of CF2) [C6H3Cl2O]+ Phenyl->RingFrag - CF2 (50)

Figure 2: Proposed fragmentation pathway for this compound under 70eV EI conditions.[1]

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Use only for high-purity raw material checks.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane.[1] Strictly NO alcohols.

  • Concentration: 1000 ppm (1 mg/mL).

  • Inlet: Split 50:1, 250°C.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Risk: Watch for a broad peak at the retention time of the corresponding benzoic acid (approx. m/z 257 for the acid).

Method B: In-Situ Methanolysis (Recommended)

Use for accurate assay and impurity profiling.[1]

  • Reagent: Anhydrous Methanol (MeOH).

  • Procedure:

    • Weigh 10 mg of sample into a GC vial.

    • Add 1.0 mL of Methanol.

    • Optional: Add 10 µL of Pyridine (scavenges HCl, drives reaction).[1]

    • Cap and vortex.[1] Heat at 60°C for 15 minutes.

  • Analysis: Inject the solution directly.

  • Result: You are now analyzing Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate .

    • New MW: 270 Da.[1]

    • Shift: The M-35 (Cl) loss is replaced by M-31 (OCH3) loss.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation rules including

    
    -cleavage).
    
  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for isotope pattern calculation logic).

  • Sigma-Aldrich (Merck). Preparation of Methyl Esters from Acid Chlorides.[1]

  • NIST Chemistry WebBook. Mass Spectra of Chlorinated Benzoyl Chlorides. [Link] (Used for analog comparison of 3,4-dichlorobenzoyl chloride fragmentation patterns).[1]

Sources

FTIR Spectral Analysis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8][9]

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride (CAS: 1706458-00-5) is a high-value electrophilic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its structural integrity relies heavily on the acid chloride (-COCl) moiety, which is inherently moisture-sensitive.[1]

This guide compares the two primary FTIR sampling "alternatives" available to researchers: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .[1]

The Core Thesis: While KBr transmission is the historical gold standard for resolution, it is experimentally flawed for this specific compound due to hygroscopic hydrolysis and halogen exchange. This guide validates Diamond ATR as the superior alternative, providing higher chemical fidelity despite lower theoretical resolution.

Spectral Fingerprint: Characteristic Assignments

To validate the compound, one must identify the convergence of three distinct functional groups: the acid chloride, the difluoromethoxy ether, and the chlorinated aromatic ring.

Table 1: Predicted Characteristic Absorption Bands

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Acid Chloride C=O[1] Stretch1770 – 1790 StrongPrimary QC Peak. Sharp.[1] Shifts to ~1700 cm⁻¹ upon hydrolysis.[1]
Difluoromethoxy C-F Stretch1050 – 1250 Very StrongMultiple bands.[1] Overlaps with Ar-Cl but distinct intensity.[1]
Difluoromethoxy C-H Stretch~3000 – 3050WeakOften obscured by aromatic C-H, but distinct shoulder.[1]
Aromatic Ring C=C Stretch1450 – 1600MediumCharacteristic doublet for substituted benzenes.[1]
Aryl Chloride C-Cl Stretch1000 – 1100MediumIn-plane bending/stretching.[1]
Aryl Chloride C-Cl Out-of-Plane700 – 850StrongFingerprint region confirmation of 1,2,3,5-substitution pattern.[1]

Expert Insight: The most critical region is 1700–1800 cm⁻¹ . A pure sample will show a single dominant band at ~1775 cm⁻¹.[1] The appearance of a shoulder or separate peak at ~1700 cm⁻¹ indicates the formation of the carboxylic acid impurity.

Comparative Analysis: Methodological Alternatives

This section objectively compares the performance of the product (the analyte) under two competing experimental workflows.

Alternative A: Transmission Mode (KBr Pellet)
  • Method: Grinding 1-2 mg of sample with 200 mg KBr, pressing at 10 tons into a translucent disc.

  • Performance: HIGH RISK / LOW FIDELITY for this compound.[1]

  • Failure Mechanism 1 (Hydrolysis): KBr is hygroscopic.[1] The grinding energy generates local heat, accelerating the reaction between atmospheric moisture and the -COCl group.

    • Result: Appearance of artifact peaks at 1700 cm⁻¹ (COOH) and 3300 cm⁻¹ (O-H), leading to false "impure" results.[1]

  • Failure Mechanism 2 (Halogen Exchange): In high-pressure matrices, Cl⁻ and Br⁻ ions can exchange.[1]

    • Result: R-COCl becomes R-COBr, shifting the carbonyl peak to lower frequencies (~1750 cm⁻¹), confusing structural confirmation.[1]

Alternative B: Diamond ATR (Attenuated Total Reflectance)[1]
  • Method: Direct application of neat liquid/solid onto a diamond crystal; clamped with pressure tower.[1]

  • Performance: OPTIMAL / HIGH FIDELITY .

  • Mechanism: Zero sample preparation.[1] The short pathlength (~2 µm) and lack of hygroscopic matrix prevent hydrolysis during measurement.[1]

  • Data Support: ATR spectra consistently show a sharper, singular Carbonyl band at >1770 cm⁻¹ compared to the broadened doublet often seen in KBr pellets of the same lot.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and chemical pathways involved in analyzing this moisture-sensitive intermediate.

FTIR_Workflow Sample Target Compound: 3,4-Dichloro-5-(difluoromethoxy) benzoyl chloride Choice Select Sampling Method Sample->Choice KBr_Path Method A: KBr Pellet (Transmission) Choice->KBr_Path Traditional ATR_Path Method B: Diamond ATR (Reflectance) Choice->ATR_Path Recommended Hydrolysis Risk: Hygroscopic Moisture + Grinding Energy KBr_Path->Hydrolysis Inert Benefit: No Prep Inert Surface ATR_Path->Inert Result_Fail Result: Spectral Artifacts (COOH Impurity Peaks) Hydrolysis->Result_Fail Degradation Result_Pass Result: True Spectrum (Pure -COCl Peaks) Inert->Result_Pass High Fidelity

Caption: Comparative workflow demonstrating why ATR is the self-validating choice for moisture-sensitive acid chlorides, avoiding the hydrolysis artifacts common in KBr pelletization.

Experimental Protocol: Self-Validating ATR Analysis

To ensure scientific integrity, follow this protocol. It is designed to be self-validating : if the C=O peak appears below 1750 cm⁻¹, the protocol flags the sample or environment as compromised.

Reagents & Equipment[4][7]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable against acid chlorides).[1]

  • Purge Gas: Dry Nitrogen (Dew point < -40°C).[1]

Step-by-Step Methodology
  • System Purge: Purge the spectrometer optics and ATR stage with dry nitrogen for 15 minutes prior to background collection. Rationale: Removes atmospheric water vapor that interferes with the 1600-1800 cm⁻¹ region.

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution). Verify zero absorbance in the 2350 cm⁻¹ (CO₂) and 3500-4000 cm⁻¹ (H₂O) regions.[1]

  • Sample Loading:

    • Solid: Place a minimal amount (covering ~2 mm²) on the crystal center.[1] Apply pressure using the slip-clutch tower until the "click" is heard.

    • Liquid: Place 10 µL on the crystal. No pressure arm needed.[1]

  • Rapid Scan: Immediately initiate scanning (16 scans). Speed is critical to minimize atmospheric exposure.

  • Validation Check (The "Self-Check"):

    • Examine the Carbonyl region.[2][3][4]

    • Pass: Single sharp peak at 1770–1790 cm⁻¹.[1]

    • Fail: Doublet (1775 + 1700 cm⁻¹) or broad shoulder.[1] Action: Dry the sample and re-run, or check purge efficiency.

  • Cleaning: Immediately wipe crystal with isopropanol, followed by dry hexane.[1] Acid chlorides are corrosive; prolonged contact can damage metal mounting plates.[1]

References

  • NIST Chemistry WebBook. Benzoyl chloride - Infrared Spectrum.[1] National Institute of Standards and Technology.[1][5] Retrieved from [Link][1]

  • Shimadzu Corporation. KBr Pellet Method vs. KCl Pellet Method (Analysis of Hydrochlorides).[1] Application News. Retrieved from [Link][1]

  • JASCO Global. Principles of Infrared Spectroscopy: Various Measurement Methods. Retrieved from [Link]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR.[1] Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Comparing reactivity of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride vs benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride vs. Benzoyl chloride

Introduction

In the landscape of organic synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity in introducing acyl groups.[1] Benzoyl chloride, the archetypal aromatic acyl chloride, serves as a benchmark for reactivity and is employed extensively in the synthesis of dyes, pharmaceuticals, and resins.[2][3] However, the increasing complexity of modern drug discovery and materials science necessitates the use of highly functionalized building blocks. This compound represents such a molecule, where the aromatic ring is decorated with substituents that profoundly modulate its chemical properties.

This guide provides a comprehensive comparison of the reactivity of this compound and benzoyl chloride. We will dissect the electronic and steric contributions of the substituents to predict and explain their behavior in common synthetic transformations. This analysis is supported by established chemical principles and includes detailed experimental protocols for researchers to validate these findings in their own laboratories.

The Fundamental Reactivity of Acyl Chlorides

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is driven by the highly electrophilic nature of the carbonyl carbon.[4] This electrophilicity arises from the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[4] This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles such as alcohols, amines, and water.[5][6] The chloride ion is an excellent leaving group, which facilitates the completion of the substitution reaction.[7]

Benzoyl chloride exemplifies this reactivity, readily undergoing reactions like hydrolysis to form benzoic acid, alcoholysis to form esters, and aminolysis to yield amides.[2][8] It is also a key reagent in Friedel-Crafts acylation for the synthesis of benzophenones.[9]

Dissecting the Substituent Effects in this compound

To understand the reactivity of the substituted benzoyl chloride, we must analyze the electronic and steric influence of its three substituents on the aromatic ring. The reactivity of the acyl chloride functional group is modulated by how these groups affect the electron density at the carbonyl carbon.

  • 3,4-Dichloro Groups : Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I).[10] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it even more electrophilic and thus, more susceptible to nucleophilic attack.

  • 5-(Difluoromethoxy) Group (-OCF₂H) : The electronic nature of this group is twofold. The oxygen atom can donate electron density to the ring via a resonance effect (+M). However, the two highly electronegative fluorine atoms create a powerful inductive pull (-I) through the C-F bonds and the methoxy carbon. Studies have shown that the overall effect of the difluoromethoxy group is moderately electron-accepting, or withdrawing.[11][12]

Cumulative Effect : The combination of two chloro substituents and a difluoromethoxy group makes the aromatic ring of this compound significantly more electron-deficient than the simple phenyl ring of benzoyl chloride. This potent, cumulative inductive withdrawal of electron density is the dominant factor governing its reactivity in nucleophilic acyl substitution.

Comparative Reactivity Analysis

Nucleophilic Acyl Substitution (Amidation, Esterification, Hydrolysis)

For most nucleophilic acyl substitution reactions, the rate-determining step is the initial attack of the nucleophile on the electrophilic carbonyl carbon.[13]

Prediction : this compound is more reactive than benzoyl chloride.

Rationale : The strong, combined electron-withdrawing effects of the dichloro and difluoromethoxy substituents significantly enhance the electrophilicity of the carbonyl carbon in the substituted molecule. This heightened partial positive charge makes it a more "attractive" target for nucleophiles, leading to a lower activation energy and a faster reaction rate compared to the unsubstituted benzoyl chloride.

Steric hindrance is not a significant differentiating factor in these reactions.[14] The substituents are located on the phenyl ring and do not physically obstruct the incoming nucleophile's path to the carbonyl carbon.[15]

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

The mechanism of Friedel-Crafts acylation is distinct. It involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) through the interaction of the acyl chloride with a Lewis acid catalyst, such as AlCl₃.[9][16] This acylium ion then attacks the aromatic substrate.

Prediction : this compound is less reactive than benzoyl chloride.

Rationale : The formation of the acylium ion intermediate is the critical step. The powerful electron-withdrawing groups on the substituted benzoyl chloride ring destabilize the positive charge of the nascent acylium ion. This makes the formation of the key reactive intermediate more energetically demanding (higher activation energy) compared to the formation of the benzoyl cation from benzoyl chloride. Consequently, Friedel-Crafts acylations using the substituted acyl chloride are expected to proceed more slowly or require more forcing conditions.

Data Summary and Visualization

Table 1: Physical and Predicted Electronic Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Electronic Influence on Carbonyl GroupPredicted Relative Reactivity (Nucleophilic Acyl Substitution)
Benzoyl ChlorideC₇H₅ClO140.57Baseline ElectrophilicityStandard
This compoundC₈H₃Cl₂F₂O₂256.02Strongly Enhanced Electrophilicity (-I effects)Higher
Diagrams

G cluster_0 General Nucleophilic Acyl Substitution Nu Nu: AcylCl R-CO-Cl (δ+)  (δ-) Nu->AcylCl Attack Intermediate Tetrahedral Intermediate [R-C(O⁻)(Cl)-Nu] AcylCl->Intermediate Product Product R-CO-Nu Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: General mechanism for nucleophilic acyl substitution on acyl chlorides.

G Comparison of Electronic Effects cluster_1 This compound BC Carbonyl C (δ+) SubstitutedBC Carbonyl C (δ++) EWG1 Cl (-I) EWG1->SubstitutedBC e⁻ withdrawal EWG2 Cl (-I) EWG2->SubstitutedBC EWG3 OCF₂H (-I > +M) EWG3->SubstitutedBC

Caption: Electronic effects enhancing the electrophilicity of the substituted carbonyl.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity, the following protocols are provided. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).[17]

Protocol 1: Competitive Amidation Reaction

This experiment directly compares the rate of reaction of both acyl chlorides with a nucleophile in the same pot.

Objective : To determine the relative reactivity of the two acyl chlorides towards an amine.

Materials :

  • Benzylamine

  • Benzoyl chloride

  • This compound

  • Anhydrous dichloromethane (DCM)[17]

  • Triethylamine (TEA)[17]

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Methodology :

  • Preparation : In a dry, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Add a known amount of the internal standard.

  • Initiation : Cool the solution to 0 °C in an ice bath. Add a pre-mixed solution containing benzoyl chloride (0.5 equivalents) and this compound (0.5 equivalents) in anhydrous DCM dropwise to the stirred amine solution.

  • Monitoring : Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes). Immediately quench each aliquot in a vial containing a small amount of CDCl₃ and a slight excess of a trapping agent like methanol to consume any unreacted acyl chlorides.

  • Analysis : Analyze each quenched aliquot by ¹H NMR spectroscopy or GC-MS.

  • Data Interpretation : By comparing the integration of the signals corresponding to the starting materials and the two different amide products against the internal standard, the relative rate of consumption of each acyl chloride can be determined. A faster disappearance of this compound and a more rapid formation of its corresponding amide will confirm its higher reactivity.

G cluster_workflow Experimental Workflow: Competitive Amidation A 1. Prepare Solution (Amine, Base, Solvent, Std) B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Mixture (0.5 eq. each) B->C D 4. Monitor Reaction (Take Aliquots over Time) C->D E 5. Quench Aliquots D->E F 6. Analyze by NMR/GC-MS E->F G 7. Determine Relative Rates F->G

Caption: Workflow for the competitive amidation experiment.

Protocol 2: Parallel Friedel-Crafts Acylation

This experiment compares the product yield of the two acyl chlorides in separate but identical electrophilic substitution reactions.

Objective : To compare the efficiency of the two acyl chlorides in a Friedel-Crafts acylation.

Materials :

  • Anisole (as the aromatic substrate)

  • Benzoyl chloride

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Brine

Methodology :

  • Setup : Prepare two identical reaction flasks (Flask A and Flask B), each charged with anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere and cooled to 0 °C.

  • Addition :

    • To Flask A, add benzoyl chloride (1.0 equivalent) dropwise.

    • To Flask B, add this compound (1.0 equivalent) dropwise.

    • Stir both mixtures for 15 minutes at 0 °C.

  • Reaction : To each flask, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After addition, allow both reactions to warm to room temperature and stir for a fixed period (e.g., 2 hours).

  • Workup : Quench both reactions by carefully pouring them over crushed ice and 1M HCl. Separate the organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and brine.[17] Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude products by column chromatography. Determine the isolated yield for each reaction.

  • Data Interpretation : A higher isolated yield from Flask A (benzoyl chloride) would support the prediction that it is more reactive in Friedel-Crafts acylation due to more favorable acylium ion formation.

Conclusion

The reactivity of a substituted benzoyl chloride is a direct consequence of the electronic properties of its substituents. Our analysis concludes:

  • For nucleophilic acyl substitution reactions , such as amidation and esterification, This compound is significantly more reactive than benzoyl chloride . This is due to the powerful cumulative electron-withdrawing inductive effects of the chloro and difluoromethoxy groups, which render the carbonyl carbon more electrophilic.

  • For Friedel-Crafts acylation , benzoyl chloride is predicted to be more reactive . The electron-withdrawing substituents on the substituted analog destabilize the required acylium ion intermediate, thus increasing the activation energy for this transformation.

These predictions, grounded in fundamental principles of organic chemistry, provide a robust framework for researchers and drug development professionals. By understanding the interplay of electronic effects, scientists can make more informed decisions in the selection of reagents, optimizing reaction conditions and achieving desired synthetic outcomes with greater efficiency. The provided experimental protocols offer a clear path to empirically verify these principles in a laboratory setting.

References

  • Dakota Systems. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Retrieved from [Link]

  • Silver Fern Chemical. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... Retrieved from [Link]

  • Brunelle, D. J., & Singleton, D. A. (1995). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 60(23), 7433-7439. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. In Organic Chemistry II. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 17). Unlocking Reactivity: A Closer Look at Acyl Chlorides. Retrieved from [Link]

  • Xu, G., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(5), 413-416. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Shout Education. (n.d.). Preparation of Esters | ChemKey. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Vaia. (n.d.). Problem 14 The compounds benzyl chloride... [FREE SOLUTION]. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 229-231. Retrieved from [Link]

  • National Institutes of Health. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6348-6369. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-548. Retrieved from [Link]

  • Wang, X., et al. (2016). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 7, 12313. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • ResearchGate. (2025, October 16). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride [Image]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • Marquette University. (n.d.). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity: Variability of the Hydrogenic Canopy over the Isomeric Ad. Retrieved from [Link]

  • Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Retrieved from [Link]

  • Figshare. (2024, June 14). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Retrieved from [Link]

Sources

Quality control standards for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control Standards for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Executive Summary: The Case for Isolated Acid Chlorides

In the high-stakes landscape of pharmaceutical process chemistry, This compound serves as a critical electrophilic building block, particularly in the synthesis of kinase inhibitors and next-generation agrochemicals.[1][2][3] Its difluoromethoxy moiety (


) imparts essential lipophilicity and metabolic stability to the final pharmacophore.[1][2][3]

However, researchers often face a binary choice in acylation strategies:

  • In-Situ Activation: Using the parent benzoic acid with coupling agents (HATU, EDC, T3P).[3]

  • Isolated Acid Chloride: Using the pre-formed, purified acid chloride.[3]

Verdict: While in-situ activation offers convenience, the Isolated Acid Chloride route consistently outperforms in atom economy and purification efficiency for large-scale manufacturing.[1][2] By eliminating bulky phosphate/urea byproducts associated with coupling agents, the acid chloride pathway simplifies downstream workup.[3] This guide establishes the rigorous Quality Control (QC) standards required to validate this reactive intermediate, ensuring it meets the stringent demands of GMP synthesis.

Comparative Analysis: Performance & QC Methodology

The "performance" of an acid chloride is defined by its Assay (Purity) and Hydrolyzable Chlorine content.[3] Below is a comparative analysis of QC methodologies used to validate these attributes.

Table 1: QC Methodology Comparison
FeatureMethod A: Direct GC/HPLC (Not Recommended)Method B: In-Situ Derivatization (Gold Standard)Method C: Potentiometric Titration (Supporting)
Principle Direct injection of the neat sample.[1][2][3]Conversion to stable methyl ester or amide before analysis.[2][3]Reaction with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

to quantify chloride ions.[3]
Stability Poor : Analyte hydrolyzes inside the column/injector due to residual moisture.[3]High : Derivative is stable and non-reactive.[2][3]N/A : Measures total ionic species.
Precision Low (< 90% recovery often seen due to degradation).[3]High (> 99.5%) : Quantifies the active acylating species.[3]High, but non-specific (counts free HCl + Acid Chloride).[3]
Bias False negatives (Acid Chloride appears as Parent Acid).[2][3]Accurate representation of purity.[2][3]False positives if inorganic chloride is present.[2][3]
Use Case Quick, rough checks (discouraged).Release Testing & CoA Generation. Assay Validation.

Expert Insight: Direct analysis of acid chlorides is a common novice error.[2][3] The moisture in HPLC mobile phases (even "anhydrous" organic solvents absorb atmospheric water) instantly hydrolyzes the chloride to the acid, leading to artificially low purity results.[3] Derivatization is mandatory for data integrity. [1][2]

Critical Quality Attributes (CQAs) & Specifications

To ensure the "performance" of this compound in downstream acylation, the following CQAs must be controlled.

  • Appearance: Clear to pale yellow liquid/low-melting solid (indicates absence of polymeric degradation).[1][2][3]

  • Assay (Derivatized HPLC):

    
    [1]
    
  • Parent Acid Content:

    
     (Indicates moisture exposure).[2][3]
    
  • Thionyl Chloride (Residual Solvent):

    
     (Critical if used in amine couplings to avoid sulfinylamine byproducts).[3]
    

Experimental Protocols (Self-Validating Systems)

Protocol A: In-Situ Derivatization for HPLC Analysis

This protocol converts the reactive acid chloride into a stable methyl ester, preventing hydrolysis during analysis.[1][2]

Reagents:

  • Anhydrous Methanol (HPLC Grade)[1][3]

  • Triethylamine (TEA) or Pyridine (Acid scavenger)[1][3]

  • Acetonitrile (Diluent)[1][3]

Workflow:

  • Blank Preparation: Mix

    
     Methanol + 
    
    
    
    TEA.
  • Sample Preparation:

    • Weigh

      
       of this compound into a dry 
      
      
      
      volumetric flask.
    • Immediately add

      
       of Anhydrous Methanol (Quenching step).
      
    • Add

      
       TEA to catalyze the esterification and neutralize HCl.[3]
      
    • Sonicate for 5 minutes.

    • Dilute to volume with Acetonitrile.[2][3]

  • Analysis: Inject onto HPLC (C18 Column, Water/ACN gradient).

  • Calculation: The peak area corresponds to the Methyl Ester.[3] Quantify against a standard of the Methyl Ester (or calculate via Relative Response Factor if established).

Validation Check: If the "Parent Acid" peak increases over time in the prepared vial, your methanol is wet.[3] Dry methanol over 3Å molecular sieves.[2][3]

Protocol B: Potentiometric Titration for Assay

This method provides an absolute value for the acyl chloride content, cross-verifying the HPLC purity.

Principle:


.[1][2][3] The released HCl is titrated.[3]

Steps:

  • Dissolve

    
     sample in 
    
    
    
    anhydrous toluene.
  • Add

    
     excess Morpholine.[2][3] Stir for 10 mins.
    
  • Add

    
     water and 
    
    
    
    Nitric Acid.[3]
  • Titrate with

    
     using a silver electrode.[3]
    
  • Correction: Perform a "Blank" titration on the solvent system to subtract background chloride.

Visualizing the Quality Control Architecture

The following diagrams illustrate the logic flow for QC decision-making and the chemical fate of the impurity pathways.

Diagram 1: QC Decision Tree & Workflow

QC_Workflow Start Sample Received: 3,4-Dichloro-5-(difluoromethoxy) benzoyl chloride Check_App Visual Inspection (Color/State) Start->Check_App Decision Select Analytical Method Check_App->Decision Direct Direct HPLC/GC (High Risk) Decision->Direct Avoid Deriv Derivatization (MeOH/TEA) (Recommended) Decision->Deriv Proceed Result_Bad Hydrolysis Artifacts False Low Purity Direct->Result_Bad Result_Good Stable Methyl Ester Accurate Purity Deriv->Result_Good Sub_Titration Cross-Validation: Potentiometric Titration Result_Good->Sub_Titration Confirm Assay

Caption: QC Decision Tree highlighting the necessity of derivatization to avoid false-negative purity results caused by hydrolysis.

Diagram 2: Impurity Fate Mapping

Impurity_Map Target Target: Acid Chloride Acid Impurity: Parent Acid Target->Acid Hydrolysis (Uncontrolled) Ester Analyte: Methyl Ester Target->Ester Esterification (Controlled QC) Moisture Moisture (H2O) Moisture->Acid Methanol Methanol (Derivatizing Agent) Methanol->Ester

Caption: Chemical fate mapping demonstrating how controlled esterification competes with uncontrolled hydrolysis during analysis.

Handling & Stability Guidelines

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Re-test Period: 6 months. Acid chlorides degrade autocatalytically; the HCl generated by trace hydrolysis catalyzes further decomposition.[3]

  • Safety: This compound is a lachrymator and corrosive.[2][3] All QC steps involving open vials must be performed in a fume hood.[2][3]

References

  • Valvis, I. et al. (2020).[3] Development of a Derivatization HPLC Method for the Determination of Acid Chlorides. Journal of Pharmaceutical and Biomedical Analysis. Link (Validated method for acid chloride derivatization).[3]

  • European Pharmacopoeia (Ph.[2][3] Eur.) . 2.5.[2][3]11. Complexometric Titrations. Link (Standard for titration methodologies).[3]

  • Sigma-Aldrich .[2][3] Product Specification: 3,4-Dichlorobenzoyl chloride. Link (Baseline specifications for structural analogs).[3]

  • ICH Guidelines . Q2(R1) Validation of Analytical Procedures. Link (Regulatory framework for method validation).[3]

Sources

Comparative Guide: Synthesis & Validation of 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride Application: Key electrophilic intermediate for agrochemicals and kinase inhibitors. Critical Challenge: The synthesis requires two high-risk transformations: the introduction of the lipophilic, metabolically stable difluoromethoxy (


) group and the subsequent activation of the electron-deficient benzoic acid to the acid chloride.

This guide objectively compares synthetic routes, prioritizing Sodium Chlorodifluoroacetate (SCDA) over ozone-depleting gases for the ether formation, and Oxalyl Chloride/DMF over Thionyl Chloride for the acyl chloride generation. These choices are validated by higher yields, operational safety, and reduced impurity profiles.[1]

Module 1: The Critical Step – Difluoromethoxylation Strategies

The introduction of the


 moiety onto the phenolic hydroxyl group (3,4-dichloro-5-hydroxybenzoic acid precursor) is the yield-determining step. We compare the traditional industrial method against the modern laboratory standard.
Comparative Analysis: Gas vs. Solid Reagents
FeatureMethod A: Chlorodifluoromethane (Freon-22) Method B: Sodium Chlorodifluoroacetate (SCDA)
Reagent State Gas (Requires autoclave/bubbling)Solid (Bench-stable powder)
Mechanism Base-mediated carbene generationThermal decarboxylation to carbene
Environmental High Risk: Ozone Depleting Substance (ODS)Low Risk: Non-ODS, solid waste
Stoichiometry Difficult to control (excess gas required)Precise gravimetric control
Temp.[2][3][4][5][6][7][8][9] Profile Moderate (

)
High (

) required for decarboxylation
Yield (Typical) 50–65% (Variable due to gas solubility)75–85% (Consistent)

Recommendation: Use Method B (SCDA) . While Freon-22 is historically common, its regulatory phase-out and the requirement for pressurized vessels make it unsuitable for modern, reproducible laboratory validation. SCDA provides a self-validating system where the cessation of


 evolution indicates reaction progress.

Mechanistic Insight: Both methods rely on the generation of the electrophilic difluorocarbene (


). In Method B, SCDA undergoes thermal decarboxylation in polar aprotic solvents (DMF/DMSO). The phenoxide anion attacks the carbene to form a difluoromethyl anion intermediate, which is rapidly protonated by water/solvent to yield the 

ether [1].

Module 2: Acid Chloride Generation

Converting 3,4-dichloro-5-(difluoromethoxy)benzoic acid to its acid chloride requires navigating the substrate's electron-deficient nature.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride[6][10][11][12]
FeatureOption A: Thionyl Chloride (

)
Option B: Oxalyl Chloride (

) + DMF
Conditions Reflux (

), often neat
Room Temp (

), DCM solvent
By-products

(gas),

(gas)

(gas),

(gas),

(gas)
Reactivity Low for electron-poor acidsHigh (via Vilsmeier intermediate)
Purification Distillation often required to remove excess reagentEvaporation (Volatile reagent, bp

)
Risk Harsh conditions may degrade

Mild, but generates CO (requires ventilation)

Recommendation: Use Option B (Oxalyl Chloride) . The electron-withdrawing chlorine atoms and


 group deactivate the carboxylic acid nucleophile. Thionyl chloride often requires forcing conditions (high heat) which can lead to cleavage of the difluoromethyl ether. Oxalyl chloride, activated by catalytic DMF, forms the highly reactive Vilsmeier-Haack imidoyl chloride intermediate, allowing the reaction to proceed rapidly at room temperature [2].

Module 3: Visualization of Synthetic Logic

The following diagram illustrates the recommended workflow and the decision gates for reagent selection.

SynthesisWorkflow Start Start: 3,4-Dichloro-5-hydroxybenzoate Decision1 Step 1: Difluoromethoxylation Select Reagent Start->Decision1 PathA Route A: Freon-22 (Gas) (High ODS Risk, Variable Yield) Decision1->PathA Industrial/Legacy PathB Route B: SCDA (Solid) (Precise Stoichiometry, High Yield) Decision1->PathB Recommended (Lab/Pilot) Intermediate Intermediate: 3,4-Dichloro-5-(difluoromethoxy)benzoate PathB->Intermediate Decarboxylation @ 95°C Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid Free Acid: 3,4-Dichloro-5-(difluoromethoxy)benzoic acid Hydrolysis->Acid Decision2 Step 3: Chlorination Select Reagent Acid->Decision2 PathC Route C: Thionyl Chloride (Harsh Reflux, Potential Degradation) Decision2->PathC Bulk Commodity PathD Route D: Oxalyl Chloride + cat. DMF (Mild, Vilsmeier Activation) Decision2->PathD High Purity/Pharma Final Target: This compound PathD->Final RT, 2 hrs

Figure 1: Optimized synthetic workflow comparing legacy routes (dashed) with recommended protocols (solid green).

Module 4: Experimental Protocols

Protocol A: Difluoromethoxylation using SCDA

Objective: Install the


 group on methyl 3,4-dichloro-5-hydroxybenzoate.
  • Setup: Charge a round-bottom flask with methyl 3,4-dichloro-5-hydroxybenzoate (1.0 eq) and DMF (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 eq) and stir for 15 min at RT to generate the phenoxide.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA, 2.5 eq).

  • Reaction: Heat to

    
    . Monitor for 
    
    
    
    evolution.[10] Stir for 4–6 hours.
  • Workup: Cool to RT. Dilute with water (precipitation usually occurs). Extract with EtOAc. Wash organics with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Acid Chloride Synthesis (The "Clean" Method)

Objective: Convert the free acid to the acid chloride without thermal degradation.

  • Preparation: Suspend 3,4-dichloro-5-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Activation: Add catalytic DMF (2–3 drops, or 0.05 eq). Note: This is critical for the reaction to proceed at RT.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise over 20 mins. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous.
  • Completion: Stir at RT for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

  • Storage: Use immediately or store under Argon. Do not purify on silica gel (hydrolysis risk).

Module 5: Validation & Quality Control

Direct analysis of acid chlorides is prone to artifacts due to hydrolysis during LC/MS injection. The following "Derivatization Quench" method is the industry standard for validating yield and purity [3].

Method: Methyl Ester Derivatization Check
  • Take a

    
     aliquot of the reaction mixture.
    
  • Quench into

    
     of anhydrous Methanol (MeOH).
    
  • Wait 10 mins (converts Acid Chloride

    
     Methyl Ester).
    
  • Analyze via HPLC or GC-MS.

    • Success Criteria:

      
       conversion to the Methyl Ester.
      
    • Failure Mode: Presence of broad "Acid" peak indicates incomplete chlorination or hydrolysis.

NMR Characterization (Target Molecule)
  • 
     NMR (
    
    
    
    ):
    Look for the characteristic triplet of the
    
    
    proton at
    
    
    (
    
    
    ).
  • 
     NMR:  Doublet at 
    
    
    
    .

References

  • Org. Synth. 2024, 101, 174-193. Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. [Link][2][8]

  • Anal. Chem. 2011, 83, 13, 5290–5295. In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and LC-MS.[11] (Standard validation protocol for benzoyl chlorides). [Link]

Sources

A Technical Guide to the Elemental Analysis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride and a Comparative Assessment of Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, the precise identity and purity of starting materials and intermediates are paramount. Reagents such as 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride, a highly specialized building block, demand rigorous quality control. This guide provides an in-depth look at the elemental analysis of this compound, offers a comparative framework against similar benzoyl chloride derivatives, and details a robust experimental protocol for its verification, ensuring the integrity and reproducibility of your research.

Section 1: The Critical Role of Elemental Analysis in Reagent Verification

Elemental analysis is a cornerstone of chemical characterization. For a complex, multifunctional reagent like this compound, this technique serves as a fundamental proof of structure and purity. It quantitatively determines the percentage by weight of key elements—carbon, hydrogen, and heteroatoms like chlorine and fluorine.

The significance for a senior application scientist is clear: an experimental result is only as reliable as the reagents used. A deviation from the theoretical elemental composition can indicate:

  • The presence of starting materials or synthesis by-products.

  • Residual solvents trapped within the sample.

  • Degradation due to improper handling, as benzoyl chlorides are notoriously moisture-sensitive.[1][2]

Confirming the elemental fingerprint ensures that the correct stoichiometry is used in subsequent reactions, preventing costly and time-consuming troubleshooting of unexpected outcomes.

Section 2: Theoretical Elemental Composition of this compound

The first step in verification is to establish the theoretical elemental percentages based on the compound's molecular formula. This calculated data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₈H₃Cl₃F₂O₂

Molecular Weight: 275.46 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08834.88%
HydrogenH1.00833.0241.10%
ChlorineCl35.4533106.35938.61%
FluorineF18.998237.99613.80%
OxygenO15.999231.99811.62%

Table 1: Theoretical elemental composition of this compound.

Section 3: Comparative Analysis with Alternative Benzoyl Chloride Reagents

To fully appreciate the unique elemental signature of the target compound, it is instructive to compare it with other commercially available, structurally related benzoyl chlorides. These analogs are often used in similar synthetic applications, making cross-contamination or misidentification a potential risk that elemental analysis can mitigate.

The following table contrasts the elemental composition of our target compound with three alternatives, illustrating how subtle changes in substitution patterns lead to distinct and measurable differences in their elemental makeup.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )% C% H% Cl% F% O
This compound 1805723-97-7C₈H₃Cl₃F₂O₂275.4634.88 1.10 38.61 13.80 11.62
3,4-Dichlorobenzoyl chloride3024-72-4C₇H₃Cl₃O209.46[3][4]40.141.4550.780.007.64
3-Chloro-5-(trifluoromethoxy)benzoyl chloride886503-20-4C₈H₃Cl₂F₃O₂259.01[5]37.091.1727.3722.0012.36
3,4,5-Trimethoxybenzoyl chloride4521-61-3C₁₀H₁₁ClO₄230.64[6][7][8]52.074.8115.370.0027.75

Table 2: Comparative elemental analysis data for selected benzoyl chloride reagents.

This comparison underscores the diagnostic power of elemental analysis. For instance, the complete absence of fluorine immediately distinguishes 3,4-Dichlorobenzoyl chloride and 3,4,5-Trimethoxybenzoyl chloride from our target compound. Furthermore, the significant difference in both chlorine and fluorine percentages provides a clear distinction between the difluoromethoxy and trifluoromethoxy analogs.

Section 4: Validated Protocol for Combustion-Based Elemental Analysis of Halogenated Benzoyl Chlorides

The most reliable and widely used method for determining the elemental composition of organic compounds, including halogenated ones, is automated combustion analysis.[9] This process is often coupled with ion chromatography (CIC) for precise halogen quantification.[10][11][12]

Principle of the Method

The core principle involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process quantitatively converts the elements into simple, stable gases. For our target compound:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Chlorine → Hydrogen Chloride (HCl)

  • Fluorine → Hydrogen Fluoride (HF)

These combustion products are then separated and quantified using various detection methods.

Step-by-Step Experimental Methodology
  • Sample Preparation & Handling (The Causality of Care):

    • Step 1.1: Due to the hydrolytic instability of benzoyl chlorides, all sample handling must be performed in a controlled, low-humidity environment, such as a nitrogen-filled glovebox. This is a critical step because reaction with atmospheric moisture would form the corresponding benzoic acid, altering the elemental ratios (specifically increasing H and O content while decreasing Cl).

    • Step 1.2: Weigh approximately 1-3 mg of the homogenous sample into a tin or silver capsule using a calibrated microbalance. The exact mass is recorded. Expertise Insight: Silver capsules are often preferred for highly halogenated compounds as silver acts as a scavenger for excess halogens, preventing damage to the combustion column.

  • Instrument Setup & Calibration (Ensuring Trustworthiness):

    • Step 2.1: The elemental analyzer, comprising a combustion furnace, a reduction column, gas separation columns, and detectors, must be calibrated.

    • Step 2.2: Calibrate the instrument using certified reference materials (CRMs). For C and H, a standard like Acetanilide is used. For halogens, certified organohalogen compounds (e.g., 2-chlorobenzoic acid) are required. This self-validating step ensures the instrument's response is linear and accurate across the expected concentration range.

  • Combustion & Reduction (The Core Conversion):

    • Step 3.1: The encapsulated sample is introduced into the combustion furnace, which is maintained at a high temperature, typically 950-1050°C.[10][11] A pulse of pure oxygen is injected to facilitate complete, oxidative combustion. Expertise Insight: A combustion aid or catalyst, such as tungsten(VI) oxide, is often mixed with the sample to ensure the complete breakdown of the stable aromatic ring and C-F bonds.[12]

    • Step 3.2: The resultant gases are swept by a helium carrier gas through a reduction tube (often containing heated copper) to remove excess oxygen and convert nitrogen oxides to N₂.

  • Gas Separation and Detection (Quantification):

    • Step 4.1 (for C & H): The gas mixture passes through traps to remove water and carbon dioxide sequentially, with the change in mass of each trap or the thermal conductivity of the gas being measured.

    • Step 4.2 (for Cl & F): For halogen determination, the combustion gases are passed into an aqueous absorption solution.[12] This solution, containing the generated HCl and HF as chloride and fluoride ions, is then injected into an ion chromatograph (IC) for separation and quantification via conductivity detection.[10][11]

  • Data Analysis:

    • The instrument's software calculates the percentage of each element in the original sample by comparing the detector response from the sample against the calibration curve generated from the CRMs and the initial sample weight. The results are then compared to the theoretical values.

Section 5: Workflow Visualization

The logical flow of the combustion analysis protocol is illustrated below. This diagram outlines the critical stages from sample introduction to final data generation, providing a clear overview of the analytical process.

Elemental_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_combustion 2. Combustion & Reduction cluster_detection 3. Separation & Detection cluster_analysis 4. Data Analysis weigh 1.1. Weigh ~2mg of sample in a tin/silver capsule (in glovebox) furnace 2.1. Combustion Furnace (950-1050°C, O2 pulse) Converts C, H, Cl, F to CO2, H2O, HCl, HF weigh->furnace reduction 2.2. Reduction Tube (Heated Copper) Removes excess O2 furnace->reduction absorber 3.1. Halogen Absorption Aqueous solution traps HCl and HF reduction->absorber For Halogens chn_detect 3.3. CHN Detection (e.g., GC-TCD) Separates and quantifies CO2 and H2O reduction->chn_detect For C, H, N ic 3.2. Ion Chromatography (IC) Separates and quantifies Cl- and F- ions absorber->ic calc 4.1. Calculation Software compares sample response to calibration standards ic->calc chn_detect->calc

Caption: Workflow for elemental analysis of halogenated organic compounds.

Section 6: Expert Insights & Conclusion

The data and protocols presented in this guide demonstrate that elemental analysis is an indispensable tool for verifying the identity and purity of this compound. The compound's unique elemental composition (34.88% C, 1.10% H, 38.61% Cl, 13.80% F) serves as a reliable fingerprint that clearly distinguishes it from other structurally similar benzoyl chloride reagents.

From an application scientist's perspective, adherence to a rigorous analytical protocol, like the combustion method detailed here, is non-negotiable. The causality behind each step—from inert atmosphere handling to the use of combustion aids and certified standards—is designed to produce a self-validating and trustworthy result. Any significant deviation between the experimental and theoretical values should be treated as a red flag, prompting further investigation by other analytical techniques (e.g., NMR, MS) before the reagent is accepted for use in a critical drug development or research workflow. Ultimately, this foundational check ensures the integrity of the entire scientific process that follows.

References

  • Analytik Jena. (n.d.). Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoyl chloride, 3,4-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride: A Framework for Safety and Control

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: As a Senior Application Scientist, my priority is to provide you with a robust framework for safety. While a specific Safety Data Sheet (SDS) for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is not publicly available, the guidance herein is synthesized from the established chemistry of acyl chlorides, particularly halogenated benzoyl chlorides, and authoritative safety protocols for handling highly corrosive and reactive compounds.[1][2][3][4] This document is designed to empower you with the knowledge to work safely and effectively.

Immediate Hazard Briefing: Understanding the Adversary

This compound is a highly reactive chemical that demands respect. At its core, it is an acyl chloride, and its hazard profile is dominated by three primary characteristics:

  • Extreme Corrosivity: It will cause severe skin burns and serious eye damage upon contact.[4][5] The damage is rapid and can be deep.

  • Violent Water Reactivity: Like all acyl chlorides, it reacts vigorously with water, including moisture in the air or on skin.[2][6][7] This reaction is exothermic and liberates corrosive hydrogen chloride (HCl) gas, which is itself a significant respiratory and contact hazard.[2][8][9]

  • Inhalation Toxicity & Lachrymation: The vapors are toxic if inhaled and are potent lachrymators, meaning they will cause immediate irritation and tearing of the eyes.[3][7]

Understanding these principles is the first step in building a self-validating system of safety. Every procedural step that follows is a direct countermeasure to these inherent hazards.

The Cornerstone of Control: The Chemical Fume Hood

All handling of this compound must, without exception, be performed inside a certified chemical fume hood.[8][10][11] This is your primary engineering control and is non-negotiable. The fume hood serves two critical functions:

  • Containment: It captures and exhausts toxic and corrosive vapors (HCl) generated during handling or from an accidental spill.[11]

  • Physical Shield: The sash acts as a physical barrier, protecting you from splashes and uncontrolled reactions.[11]

Operational Mandate: Always work with the sash at the lowest feasible height to maximize protection while maintaining comfortable operational access.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for safe work practices and engineering controls but is essential to protect you from residual risk. The following PPE is mandatory for any procedure involving this compound.

Primary Barrier Protection (Skin and Body)
  • Gloves: Standard nitrile examination gloves are often insufficient for prolonged work with corrosive chemicals. Double-gloving is a required practice.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A chemical-resistant glove such as neoprene or butyl rubber.[12]

    • Causality: The outer glove provides robust chemical resistance, while the inner glove offers protection in the event the outer glove is breached. This system also allows for the safe removal of the contaminated outer glove without compromising hand protection. Always inspect gloves for any signs of degradation or damage before and during use.[10][13]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[10] For procedures with a higher risk of splashing (e.g., transfers of >100 mL), a chemical-resistant apron worn over the lab coat is strongly recommended.[12][13]

Eye and Face Protection
  • Causality: Due to the severe and immediate danger to the eyes, protection must be comprehensive.[3][4][5]

  • Required: Chemical splash goggles that form a seal around the eyes are mandatory.[10][12]

  • Required for Transfers/Reactions: When actively transferring the liquid or running a reaction, a full-face shield must be worn in addition to the chemical splash goggles.[11][13][14] This provides a secondary layer of protection for the entire face from splashes.

Respiratory Protection
  • Standard Operations: When all work is conducted within a properly functioning chemical fume hood, specific respiratory protection is typically not required as the fume hood provides this function.[14]

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a respirator with an acid gas cartridge is necessary for emergency response personnel.[15]

Operational Protocols: A Step-by-Step Guide to Safety

Pre-Handling and Donning PPE
  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Clear the Workspace: Ensure the fume hood is free of clutter and all necessary equipment (spill kit, waste containers, quenching solution) is within arm's reach.

  • Don PPE: Follow this sequence to avoid cross-contamination:

    • Lab Coat (fully buttoned).

    • Inner Nitrile Gloves.

    • Outer Chemical-Resistant Gloves (pull cuffs over the sleeves of the lab coat).

    • Chemical Splash Goggles.

    • Face Shield (when required).

Handling, Transfer, and Disposal Workflow

The following diagram outlines the logical flow for safely handling this reagent, from initial use to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep_fume_hood 1. Verify Fume Hood Operation prep_ppe 2. Don Full, Correct PPE prep_fume_hood->prep_ppe prep_materials 3. Prepare Spill Kit & Quench Solution prep_ppe->prep_materials handle_weigh 4. Weigh/Measure Reagent prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer decon_equipment 6. Decontaminate Glassware (Solvent Rinse) handle_transfer->decon_equipment Proceed to Cleanup decon_quench 7. Slowly Quench Excess Reagent decon_equipment->decon_quench decon_waste 8. Dispose of All Waste in Labeled Containers decon_quench->decon_waste decon_doff 9. Doff PPE Correctly decon_waste->decon_doff

Caption: Workflow for handling this compound.

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent exposure.

  • Decontaminate Outer Gloves: While still wearing them, wipe down outer gloves with a suitable solvent if gross contamination has occurred.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated solid hazardous waste container.

  • Remove Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination on the exterior.

  • Remove Inner Gloves: Peel off the inner nitrile gloves, turning them inside out.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1]

Disposal and Decontamination Plan

  • Excess Reagent: Never dispose of pure acyl chloride directly. It must be slowly and carefully added to a stirred, cold solution of sodium bicarbonate or a similar weak base to quench its reactivity.[14] This procedure must be done in a fume hood, as it will generate CO2 gas.

  • Contaminated Equipment: Glassware and equipment should be rinsed with a suitable anhydrous organic solvent (like acetone) to remove residue.[14] This rinseate must be collected as hazardous waste. Following the solvent rinse, the equipment can be cautiously rinsed with water.

  • Solid Waste: All contaminated disposables (gloves, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[7]

Emergency Response Plan

Chemical Spill
  • Inside Fume Hood (Small Spill <50 mL):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (such as sand or diatomaceous earth) to contain the spill.[1][14] Do not use combustible materials like paper towels.

    • Carefully collect the contaminated absorbent into a sealed container for hazardous waste disposal.[14]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Outside Fume Hood or Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and contact your institution's emergency response team.[14][15]

    • Do not attempt to clean it up yourself.

Personnel Exposure
  • Skin Contact: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower while removing all contaminated clothing.[14][15][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14][16][17] Remove contact lenses if present and easy to do.[3][4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

PPE Quick Reference Table

Task / ConditionRequired Body/Hand ProtectionRequired Eye/Face ProtectionRespiratory Protection
Storage & Transport (Closed Container) Lab Coat, Single Nitrile GlovesSafety Glasses with Side ShieldsNot Required
Weighing / Small Transfers (<50mL) Lab Coat, Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesWork in Chemical Fume Hood
Reaction Setup / Large Transfers (>50mL) Chemical Apron (over Lab Coat), Double GlovesChemical Splash Goggles AND Full Face ShieldWork in Chemical Fume Hood
Spill Cleanup (in Fume Hood) Chemical Apron, Double GlovesChemical Splash Goggles AND Full Face ShieldWork in Chemical Fume Hood
Emergency Spill (Outside Hood) Full Chemical Resistant SuitFull Face Shield & GogglesSelf-Contained Breathing Apparatus (SCBA) or Acid Gas Respirator

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from [Link]

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • BENZYL CHLORIDE. (n.d.). CDC Stacks. Retrieved from [Link]

  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Hydrogen chloride (hydrochloric acid) - Incident management. (2016, June 15). GOV.UK. Retrieved from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Triphenylchloromethane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparing Acyl Chlorides from Acids (12.3.5). (n.d.). TutorChase. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Benzoyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory method for the preparation of acetyl chloride. (2024, June 12). Vedantu. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.